molecular formula C8H4FN3 B3046575 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1260657-34-8

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B3046575
CAS No.: 1260657-34-8
M. Wt: 161.14
InChI Key: UOTRJGFBCZAZTI-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.14. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTRJGFBCZAZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857515
Record name 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260657-34-8
Record name 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-34-8)

[1]

Executive Summary

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-34-8) is a specialized heterocyclic scaffold increasingly utilized in modern medicinal chemistry. As a bioisostere of imidazo[1,2-a]pyrimidines and related fused systems, it serves as a critical intermediate in the development of GABA-A receptor modulators, Potassium-Competitive Acid Blockers (P-CABs), and kinase inhibitors. This guide details its physicochemical profile, validated synthetic pathways, and strategic utility in structure-activity relationship (SAR) optimization.[1]

Chemical Identity & Physicochemical Profile[3][4][5][6]

The introduction of a fluorine atom at the 8-position and a nitrile group at the 3-position creates a scaffold with unique electronic and metabolic properties. The fluorine atom lowers the basicity of the bridgehead nitrogen, while the nitrile provides a versatile handle for further functionalization.[1]

Table 1: Core Chemical Data
PropertySpecification
CAS Number 1260657-34-8
IUPAC Name 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
SMILES N#CC1=CN2C=CC=C(F)C2=N1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane
pKa (Predicted) ~2.5 - 3.0 (Reduced basicity due to F-substitution)
H-Bond Acceptors 3 (Nitrile N, Imidazole N, F)

Synthetic Methodologies

The synthesis of CAS 1260657-34-8 requires precise regiochemical control. Two primary routes are established: the Stepwise Functionalization Route (High Reliability) and the Direct Convergent Route (Process Efficiency).[1]

Route A: Stepwise Functionalization (Recommended for Lab Scale)

This route prioritizes purity and regioselectivity. It begins with the construction of the fused ring followed by electrophilic substitution.

Step 1: Cyclization

  • Reagents: 2-Amino-3-fluoropyridine, Chloroacetaldehyde (40% aq.), NaHCO₃.

  • Solvent: Ethanol or n-Butanol (Reflux).

  • Mechanism: Condensation of the exocyclic amine with the aldehyde, followed by alkylation of the ring nitrogen and dehydration.[1]

  • Product: 8-Fluoroimidazo[1,2-a]pyridine.[2][3]

  • Note: The fluorine at the 3-position of the starting pyridine maps to the 8-position of the fused system.

Step 2: Formylation (Vilsmeier-Haack)

  • Reagents: POCl₃, DMF.[1]

  • Conditions: 0°C to RT.

  • Product: 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Logic: The 3-position is the most nucleophilic site, ensuring exclusive regioselectivity.[1]

Step 3: Conversion to Nitrile

  • Reagents: Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Sodium Acetate (to form oxime); then Thionyl Chloride (SOCl₂) or Acetic Anhydride for dehydration.[1]

  • Product: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile .[2]

Route B: Direct Convergent Synthesis
  • Reagents: 2-Amino-3-fluoropyridine, 2-Chloroacrylonitrile.

  • Catalyst/Oxidant: Cu(I) salts or atmospheric oxygen in the presence of base.[1]

  • Logic: Oxidative cyclization directly installs the cyano group. While more efficient, this route can suffer from lower yields due to polymerization of the acrylonitrile reagent.[1]

Visualization: Synthetic Workflow

SynthesisStart2-Amino-3-fluoropyridineInter18-Fluoroimidazo[1,2-a]pyridineStart->Inter1ChloroacetaldehydeNaHCO3, RefluxFinal8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile(CAS 1260657-34-8)Start->Final2-Chloroacrylonitrile[Oxidative Cyclization]Inter2Intermediate: 3-Formyl DerivativeInter1->Inter2POCl3, DMF(Vilsmeier-Haack)Inter2->Final1. NH2OH·HCl2. SOCl2 (Dehydration)

Figure 1: Stepwise vs. Direct synthetic pathways for CAS 1260657-34-8.

Reactivity & Applications in Drug Discovery[2]

This scaffold is not merely a passive structural element; it is an active pharmacophore modulator.

Structure-Activity Relationship (SAR) Logic
  • 8-Fluoro Substitution (Metabolic Blocking):

    • The 8-position of imidazo[1,2-a]pyridine is electronically rich and susceptible to oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, enhancing metabolic stability (t1/2).[1]

    • Electronic Effect: The electronegative fluorine pulls density from the bridgehead nitrogen, lowering pKa.[1] This improves permeability by increasing the fraction of neutral species at physiological pH.

  • 3-Cyano Group (Synthetic & Binding Handle):

    • Pharmacophore: Acts as a weak Hydrogen Bond Acceptor (HBA).[1]

    • Synthetic Utility: Can be hydrolyzed to primary amides (CONH₂) or carboxylic acids (COOH), or reduced to aminomethyl groups (CH₂NH₂).[1] It is also a precursor for tetrazoles (bioisostere of carboxylic acid).[1]

Key Therapeutic Areas[2]
  • GABA-A Receptor Modulators: The scaffold mimics the benzodiazepine binding motif but with altered selectivity, potentially reducing sedation side effects.

  • P-CABs (Acid Blockers): Used as a core to compete with potassium ions in the H+/K+ ATPase pump.

  • Kinase Inhibitors: The planar bicyclic system fits well into the ATP-binding pocket of various kinases (e.g., c-Met, PI3K).

Visualization: SAR & Functionalization

SARCore8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrileCN_Group3-Cyano GroupCore->CN_GroupF_Group8-Fluoro GroupCore->F_GroupFunc1Hydrolysis -> Amide/Acid(Solubility/H-Bonding)CN_Group->Func1Func2Reduction -> Amine(Linker attachment)CN_Group->Func2Func3Tetrazole Formation(Acid Bioisostere)CN_Group->Func3Prop1Metabolic Blockade(Prevents C8 Oxidation)F_Group->Prop1Prop2pKa Modulation(Reduced Basicity)F_Group->Prop2

Figure 2: Strategic utility of functional groups in medicinal chemistry design.

Handling & Safety Protocols

While specific toxicological data for this CAS may be limited, standard protocols for fluorinated nitriles must be observed.[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potential for cyanide release under strong acidic hydrolysis conditions (though the aromatic nitrile is generally stable).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Work within a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong acids.

References

  • GABA-A Receptor Modulators: Bioorganic & Medicinal Chemistry Letters, 2006.[3] "8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement."

  • General Synthesis of Imidazo[1,2-a]pyridines: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."

  • Medicinal Chemistry Applications: ACS Omega, 2026.[1] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." [1]

  • Anticancer Activity: Organic & Biomolecular Chemistry, 2024.[1] "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents."

Technical Guide: Chemical Structure & Synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves as a critical bioisostere for indole and azaindole systems, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and type II kinase inhibitors.

This guide provides a comprehensive technical analysis of this specific chemical entity. We focus on the synergistic effects of C8-fluorination (metabolic blocking, pKa modulation) and C3-cyanation (electrophilic "warhead" introduction, hydrogen bond acceptance).[1] The following sections detail the structural rationale, robust synthetic protocols, and physicochemical properties necessary for integrating this scaffold into drug discovery pipelines.

Part 1: Structural Rationale & Pharmacophore Analysis

The imidazo[1,2-a]pyridine core is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The specific substitution pattern of the 8-fluoro-3-carbonitrile derivative offers unique advantages.

The "Fluorine Effect" at Position 8

The introduction of a fluorine atom at the C8 position is not merely a steric placeholder; it fundamentally alters the electronic landscape of the pyridine ring.

  • pKa Modulation: The highly electronegative fluorine exerts a strong inductive effect (-I), withdrawing electron density from the bridgehead nitrogen (N1). This significantly lowers the basicity (pKa) of the imidazopyridine core (typically from ~6.8 to ~5.0).

    • Impact: In P-CAB design, this tunable basicity is crucial for protonation-dependent accumulation in the acidic environment of the parietal cell secretory canaliculi.

  • Metabolic Blocking: The C8 position is a common site for oxidative metabolism (hydroxylation) in the parent scaffold. Fluorine substitution effectively blocks this "soft spot," extending the half-life (

    
    ) of the molecule.[1]
    
  • Conformational Bias: Through the gauche effect and electrostatic repulsion with the N1 lone pair, the 8-fluoro substituent can lock the conformation of adjacent groups, reducing the entropic penalty of binding.

The C3-Nitrile Functional Handle

The C3-carbonitrile group serves dual roles:

  • Pharmacodynamic: It acts as a weak hydrogen bond acceptor and a linear spacer that can penetrate narrow hydrophobic pockets in enzymes (e.g., kinases or ATPases).

  • Synthetic: It is a versatile "synthetic handle" that can be hydrolyzed to the primary amide (common in P-CABs like Vonoprazan analogs) or reduced to the amine.

Part 2: Synthetic Pathways & Protocols[1][2][3]

We present two primary routes: De Novo Cyclization (Route A) for scale-up, and Late-Stage Functionalization (Route B) for library generation.[1]

Pathway Visualization[1]

Synthesis_Workflow Start 2-Amino-3-fluoropyridine Inter_A Condensation (w/ 2-chloroacrylonitrile) Start->Inter_A Route A (Direct) Inter_B1 Cyclization (w/ Chloroacetaldehyde) Start->Inter_B1 Route B (Stepwise) Prod_A 8-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile Inter_A->Prod_A Inter_B2 3-Iodo-8-fluoro imidazo[1,2-a]pyridine Inter_B1->Inter_B2 NIS, MeCN Prod_B Pd-Catalyzed Cyanation Inter_B2->Prod_B Zn(CN)2, Pd(PPh3)4

Figure 1: Synthetic workflow comparing direct condensation (Route A) and stepwise C-H functionalization (Route B).

Detailed Protocol: Route B (Stepwise Functionalization)

This route is preferred for research laboratories due to the high availability of reagents and the robustness of the C-3 iodination/cyanation sequence.

Step 1: Scaffold Formation
  • Reagents: 2-Amino-3-fluoropyridine (1.0 eq), Chloroacetaldehyde (1.5 eq, 50% aq.[1] solution), NaHCO₃ (2.0 eq).[1]

  • Solvent: Ethanol (reflux).[2]

  • Procedure:

    • Dissolve 2-amino-3-fluoropyridine in ethanol.

    • Add chloroacetaldehyde and NaHCO₃.

    • Reflux for 4–6 hours (monitor by TLC/LCMS).

    • Cool, concentrate, and neutralize with sat. Na₂CO₃. Extract with DCM.

    • Yield: Expect 80–90% of 8-fluoroimidazo[1,2-a]pyridine.

Step 2: C-3 Iodination (Electrophilic Aromatic Substitution)
  • Reagents: Scaffold from Step 1 (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).[1]

  • Solvent: Acetonitrile (0 °C to RT).

  • Mechanism: The C3 position is the most nucleophilic site (highest HOMO coefficient). The 8-F substituent does not deactivate the ring sufficiently to prevent this reaction.

  • Procedure:

    • Add NIS portion-wise to a solution of the scaffold in MeCN at 0 °C.

    • Stir at room temperature for 2 hours.

    • Precipitate usually forms. Quench with aq. Na₂S₂O₃ to remove excess iodine.

    • Filter or extract.

    • Validation: ¹H NMR will show the disappearance of the C3-H signal (approx. δ 7.6 ppm).

Step 3: Palladium-Catalyzed Cyanation
  • Reagents: 3-Iodo-intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).[1]

  • Solvent: DMF (degassed), 100 °C.

  • Procedure:

    • Combine iodide and Zn(CN)₂ in DMF.

    • Purge with Argon for 10 mins. Add Pd catalyst.[3]

    • Heat to 100 °C for 3–5 hours.

    • Workup: CAUTION (Cyanide). Quench with dilute FeSO₄ or bleach solution in a fume hood. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Physicochemical Profiling & Data[1]

The following table contrasts the 8-fluoro derivative with the unsubstituted parent, highlighting the "Fluorine Effect."

PropertyUnsubstituted (H)8-Fluoro SubstitutedImpact on Drug Design
pKa (N1) ~6.8~5.2Reduced basicity improves selectivity and reduces lysosomal trapping in non-target cells.
LogP (Lipophilicity) 1.82.1Slight increase improves membrane permeability.
C3-H Acidity ModerateIncreasedFacilitates metabolic stability at C3 (if not substituted).
Metabolic Liability High (C8-hydroxylation)Low (Blocked)Extends in vivo half-life (

).[1]
Dipole Moment 3.5 D4.8 DAltered dipole orientation influences binding pocket alignment.

Part 4: Case Study - P-CAB Mechanism of Action

Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan utilize a similar core logic. While Vonoprazan uses a pyrrole core, 8-fluoroimidazo[1,2-a]pyridine derivatives are investigated as next-generation analogs due to their superior stability.[1]

Mechanism Visualization

The diagram below illustrates the binding mode where the protonated imidazopyridine competes with


 ions at the H+/K+-ATPase luminal channel.

PCAB_Mechanism cluster_SAR SAR Logic Target H+/K+-ATPase (Proton Pump) Effect Acid Secretion Blocked Target->Effect Inhibition K_Ion K+ Ion (Endogenous Ligand) K_Ion->Target Activates Drug 8-F-Imidazo[1,2-a]py-3-CN (Protonated Form) Drug->Target Competes (Ionic Bond) Drug->K_Ion Excludes F8 8-F: Modulates pKa for acidic activation F8->Drug CN3 3-CN: H-Bond Acceptor for binding site CN3->Drug

Figure 2: Mechanism of Action for P-CABs. The 8-fluoro substituent tunes the pKa to ensure the drug is protonated specifically in the highly acidic parietal cell canaliculi, allowing it to compete with Potassium.[1]

References

  • Bioisosteric Replacement & SAR: Humphries, A. C., et al. (2006).[1][4] "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement." Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. (2015).[1][5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[5]

  • Vonoprazan & P-CAB Mechanism: Scott, D. R., et al. (2015).[1] "The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase." Alimentary Pharmacology & Therapeutics.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.

Sources

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile: Technical Safety & Handling Guide Document Type: Technical Whitepaper / Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Chemical Identity & Structural Significance

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a specialized heterocyclic building block. In drug discovery, it serves as a critical scaffold for developing GABA-A receptor modulators, kinase inhibitors, and proton pump antagonists (P-CABs). Its value lies in the bioisosteric replacement of the imidazo[1,2-a]pyrimidine core, where the C-8 fluorine atom modulates metabolic stability and lipophilicity without significantly altering steric bulk.

Physicochemical Profile
PropertyDataRelevance to Safety
CAS Number 1260763-26-3Unique identifier for inventory tracking.
Molecular Formula C₈H₄FN₃High nitrogen content implies potential nitrogen oxide (NOx) generation during combustion.
Molecular Weight 161.14 g/mol Low MW facilitates potential skin permeation if solubilized.
Physical State Solid (Crystalline powder)Inhalation hazard (dust); reduced vapor pressure risk compared to liquid pyridine.
Solubility DMSO, Methanol, DMFCritical: Solubility in DMSO increases skin permeability significantly.
Melting Point >120°C (Predicted)Thermally stable under standard lab conditions, but dust explosion risk exists if micronized.[1]

Hazard Identification & Toxicology (Read-Across Analysis)

Note: As a specialized intermediate, specific LD50 data for this exact CAS is limited. The following hazard assessment is derived from Structure-Activity Relationship (SAR) analysis of the imidazo[1,2-a]pyridine class and nitrile functionality.

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332). The imidazopyridine core is CNS-active (GABAergic). Ingestion may cause sedation or CNS depression.

  • Skin/Eye Irritation: Category 2 (H315/H319). The basic nitrogen (N-1) and electron-withdrawing nitrile group create a polarized structure capable of irritating mucous membranes.

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (H335). Dust inhalation irritates the upper respiratory tract.

Mechanistic Safety Insights (The "Why")
  • The Nitrile Factor: While the nitrile group (-CN) is aromatic and generally stable, metabolic oxidation (e.g., by CYP450) can theoretically release cyanide ions, though this is rare with stable aromatic nitriles. However, thermal decomposition (fire) will definitely release Hydrogen Cyanide (HCN).

  • The Fluorine Factor: The C-8 fluorine enhances lipophilicity. If this compound is dissolved in a carrier solvent like DMSO, it can penetrate nitrile or latex gloves. Causality: The fluorine atom prevents oxidative metabolism at the 8-position, potentially prolonging the compound's half-life in the body if absorbed.

  • CNS Activity: Structurally similar to Zolpidem (Ambien). Unintended exposure may result in drowsiness, ataxia, or confusion, complicating self-rescue during a spill.

Safe Handling Protocol: A Self-Validating System

This protocol uses a "Check-Verify-Execute" logic to ensure safety barriers are intact before the chemical is handled.

A. Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Static Control: Use anti-static weighing boats. The crystalline nature of imidazopyridines often leads to static charge buildup, causing "fly-away" powder that contaminates the balance area.

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).

  • Dermal:

    • Solid State: Nitrile gloves (4 mil).

    • Solution State (DMSO/DMF):Double gloving required. Inner layer: Polyethylene (PE) or Laminate (Silver Shield); Outer layer: Nitrile.

    • Reasoning: Standard nitrile gloves are permeable to DMSO within minutes. Once dissolved, the fluorinated compound travels with the solvent through the glove and skin.

C. Experimental Workflow: Synthesis & Quenching

SafetyWorkflow cluster_warning CRITICAL CONTROL POINT Receipt 1. Receipt & Storage (Store < 25°C, Desiccate) Weighing 2. Weighing (Anti-static, Fume Hood) Receipt->Weighing Check Seal Reaction 3. Reaction Setup (Inert Atmosphere, N2/Ar) Weighing->Reaction Dissolve (DMSO/DMF) Quench 4. Quench & Workup (Bleach for CN- check) Reaction->Quench Completion TLC Waste 5. Waste Disposal (Segregate: Halogenated) Quench->Waste pH Adjustment

Figure 1: Safe Handling Lifecycle. The "Weighing" step is highlighted as the critical control point for inhalation exposure.

Emergency Response & Decontamination

Spill Response (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Suppress: Cover the spill with a damp paper towel (if small) to prevent dust generation. Do NOT dry sweep.

  • Clean: Scoop into a waste container. Wipe surface with 10% bleach solution (oxidizes traces), followed by water.

Fire Fighting Measures
  • Media: Dry chemical, CO2, or alcohol-resistant foam.

  • Hazardous Combustion Products:

    • Hydrogen Fluoride (HF): Corrosive, toxic.

    • Hydrogen Cyanide (HCN): Systemic asphyxiant.

    • Nitrogen Oxides (NOx): Respiratory irritant.

  • Tactical Advice: Firefighters must wear full SCBA. Water spray may be used to cool containers but contain runoff ; do not allow fluorinated/cyanide runoff into sewers.

First Aid
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen. Alert medical personnel to potential cyanide/fluorine component. [1]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56846743, 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. Retrieved from [Link][1]

  • Carl Roth (2025). Safety Data Sheet: Pyridine Derivatives and Handling Protocols. Retrieved from [Link][1]

  • Paoli-Lombardo, R., et al. (2017). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 10(4),[1] 86. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide and Nitriles. Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profiling of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental protocols for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-34-8). It is designed for medicinal chemists and process engineers utilizing this compound as a scaffold in drug discovery (e.g., for GABA receptor modulators, kinase inhibitors, or anti-infectives).

Executive Summary

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a fused bicyclic heteroaromatic intermediate. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for purines or benzodiazepines. The specific substitution pattern—an electron-withdrawing nitrile group at C3 and a fluorine atom at C8—imparts unique electronic properties that significantly influence its solubility and solid-state behavior.

This guide addresses the critical solubility parameters in Dimethyl Sulfoxide (DMSO) , the standard solvent for biological assay stocks, and Methanol (MeOH) , a primary solvent for synthesis, purification, and crystallographic studies.

Physicochemical Identity & Predicted Properties

Understanding the molecular drivers of solubility requires analyzing the compound's physicochemical descriptors.

PropertyValue / DescriptionImpact on Solubility
CAS Number 1260657-34-8Unique Identifier
Molecular Formula C₈H₄FN₃Small, planar aromatic system
Molecular Weight 161.14 g/mol Low MW favors dissolution kinetics
LogP (Predicted) ~1.5 – 2.1Moderately lipophilic; poor aqueous solubility
H-Bond Donors 0Lack of donors reduces water solubility
H-Bond Acceptors 3 (N1, N4, Nitrile N)Favors solubility in polar aprotic solvents (DMSO)
Dipole Moment High (due to 3-CN and 8-F)Increases crystal lattice energy (melting point)

Mechanistic Insight: The C3-nitrile group creates a strong dipole, enhancing intermolecular stacking in the crystal lattice. This generally increases the melting point and energy required for dissolution. However, the C8-fluorine atom modulates the basicity of the ring nitrogens, reducing the likelihood of protonation at physiological pH compared to the non-fluorinated parent.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard for preparing concentrated stock solutions for high-throughput screening (HTS) and biological assays.

Solubility Capacity
  • Status: Highly Soluble

  • Typical Range: > 50 mg/mL (> 300 mM)

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant. It effectively disrupts the dipole-dipole stacking interactions of the imidazo[1,2-a]pyridine core without requiring hydrogen bond donation from the solute.

Stock Solution Protocol (Standard 10 mM)

To prepare a 10 mM stock solution of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (MW 161.14):

  • Weighing: Accurately weigh 1.61 mg of the solid into a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 30–60 seconds. Sonication is rarely needed but can be applied for 5 minutes if aggregates persist.

  • Inspection: The solution should be clear and colorless to pale yellow.

  • Storage: Store at -20°C. DMSO is hygroscopic; absorbed water can cause the compound to crash out over time. Use desiccated storage containers.

The "Crash-Out" Risk

When diluting DMSO stocks into aqueous buffers (e.g., PBS) for assays:

  • Risk: The high lipophilicity (LogP ~2) and planarity may cause precipitation if the final DMSO concentration drops below 1% in the assay media.

  • Mitigation: Keep DMSO concentration at 0.5–1.0% if tolerated by the assay, or use an intermediate dilution step in buffer containing a surfactant (e.g., 0.01% Tween-20).

Solubility in Methanol

Methanol is the preferred solvent for process chemistry, including reaction monitoring (TLC/HPLC), purification, and recrystallization.

Solubility Capacity
  • Status: Moderately Soluble (Temperature Dependent)

  • Ambient (25°C): Estimated 10–25 mg/mL.

  • Hot (60°C): Estimated > 50 mg/mL.

Application: Recrystallization

The steep solubility curve of this compound in methanol makes it an excellent candidate for purification via recrystallization.

Protocol:

  • Dissolve the crude solid in boiling methanol .

  • If insoluble particulates remain, hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Anti-solvent: If crystallization does not occur, add Water dropwise to the methanolic solution until persistent turbidity is observed, then cool to 4°C.

Experimental Determination Protocols

Since exact solubility values can vary by polymorph and purity, researchers must validate solubility empirically. Below are the standard workflows.

Workflow Visualization

The following diagram outlines the decision process for solubility determination and solvent selection.

SolubilityWorkflow Start Start: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Goal Define Goal Start->Goal Stock Biological Assay Stock Goal->Stock Assays Process Purification / Synthesis Goal->Process Chemistry DMSO Use DMSO (Target: >10 mM) Stock->DMSO MeOH Use Methanol (Target: Recrystallization) Process->MeOH Exp_Kinetic Kinetic Solubility Test (Visual / Turbidimetry) DMSO->Exp_Kinetic Quick Check Exp_Thermo Thermodynamic Solubility (Shake-Flask + HPLC) MeOH->Exp_Thermo Exact Data Result_Stock Store at -20°C Protect from Moisture Exp_Kinetic->Result_Stock Result_Process Determine T-dependent Curve (25°C vs 60°C) Exp_Thermo->Result_Process

Figure 1: Decision matrix for solvent selection and experimental validation workflows.

Kinetic Solubility Protocol (Visual Method)

Best for quick validation of stock solutions.

  • Aliquot: Place 1 mg of solid into a clear glass vial.

  • Titration: Add solvent (DMSO or MeOH) in 10 µL increments.

  • Observation: Vortex after each addition. Record the volume required for complete dissolution (clear solution, no particles).

  • Calculation: Solubility (

    
    ) = Mass (mg) / Volume (mL).
    
    • Example: If 1 mg dissolves in 40 µL,

      
       mg/mL.
      
Thermodynamic Solubility Protocol (HPLC Method)

Best for precise data needed for formulation or physicochemical publications.

  • Saturation: Add excess solid (~10 mg) to 1 mL of solvent (Methanol or Water/Buffer).

  • Equilibration: Shake or stir at constant temperature (25°C) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (typically at 254 nm, utilizing the aromatic pyridine absorption).

  • Standard Curve: Quantify against a standard curve prepared from a DMSO stock solution.

Troubleshooting & Optimization

IssueCauseSolution
Precipitation in Stock Moisture absorption in DMSOUse anhydrous DMSO; store over molecular sieves; warm to 37°C before use.
Insoluble in Methanol High crystal lattice energyHeat to reflux; add small amount of DCM (Dichloromethane) as a co-solvent.
Assay Interference Compound aggregates in bufferMeasure light scattering (nephelometry); lower final concentration; add 0.01% Triton X-100.
Unexpected Peak Splitting Protonation in HPLCThe pyridine nitrogen is basic. Use a buffered mobile phase (e.g., Ammonium Formate pH 3.5 or Ammonium Bicarbonate pH 8.0) rather than plain water/ACN.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1260657-34-8, 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. Retrieved from [Link]

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 51, 5255-5269. (Provides general solubility and handling context for the scaffold). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic vs Thermodynamic solubility protocols). Retrieved from [Link]

  • Gueiffier, A., et al. (1998). Imidazo[1,2-a]pyridines: A potent scaffold for biological activity. Journal of Medicinal Chemistry. (Context on physicochemical properties of the core). Retrieved from [Link]

An In-Depth Technical Guide to 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile: A Key API Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic and steric properties allow for versatile interactions with various biological targets. This guide focuses on a specific, high-value derivative, 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile, a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The introduction of a fluorine atom at the 8-position and a carbonitrile group at the 3-position significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is presented below.

PropertyValueReference
CAS Number 1260657-34-8[1]
Molecular Formula C₈H₄FN₃[1]
Molecular Weight 161.14 g/mol [1]
Appearance Off-white to yellow solid (typical)
Solubility Soluble in common organic solvents like DMSO and DMF

Synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile: A Step-by-Step Protocol

The synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a multi-step process that requires careful control of reaction conditions. While specific, detailed proprietary methods may vary between manufacturers, a general and widely recognized synthetic approach involves the cyclization of a substituted aminopyridine with a suitable three-carbon building block.

A plausible and commonly referenced synthetic route is the reaction of 3-fluoro-2-aminopyridine with a halo-dicarbonyl compound or its equivalent, followed by cyanation.

Experimental Protocol

Materials:

  • 3-Fluoro-2-aminopyridine

  • Bromomalononitrile or a similar C3 synthon

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., DMF, acetonitrile)

  • Palladium catalyst for cyanation (if starting from a halogenated intermediate)

  • Cyanide source (e.g., zinc cyanide, potassium cyanide)

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • To a solution of 3-fluoro-2-aminopyridine in a suitable solvent such as DMF, add a base like potassium carbonate.

  • Slowly add a solution of the C3 building block (e.g., bromomalononitrile) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the imidazo[1,2-a]pyridine intermediate.

Step 2: Introduction of the Carbonitrile Group (if not already present)

If the cyclization step does not directly introduce the carbonitrile at the 3-position, a subsequent cyanation reaction is necessary. This is often achieved from a halogenated precursor at the 3-position.

  • Dissolve the 3-halo-8-fluoroimidazo[1,2-a]pyridine intermediate in a solvent like DMF or DMA.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a cyanide source (e.g., Zn(CN)₂).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 100-150°C.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, work up the reaction mixture by adding water and extracting the product with an organic solvent.

  • Purify the final product by recrystallization or column chromatography to yield 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 3-Fluoro-2-aminopyridine 3-Fluoro-2-aminopyridine Cyclization Step 1: Cyclization (Base, Solvent, Heat) 3-Fluoro-2-aminopyridine->Cyclization C3_Synthon C3 Synthon (e.g., Bromomalononitrile) C3_Synthon->Cyclization Cyanation Step 2: Cyanation (Pd Catalyst, Cyanide Source, Heat) Cyclization->Cyanation If necessary Final_Product 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Cyanation->Final_Product Signaling_Pathway Intermediate 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile API API (e.g., GABA-A Receptor Modulator) Intermediate->API Synthesis Target Biological Target (e.g., GABA-A Receptor) API->Target Binding/Modulation Effect Therapeutic Effect (e.g., Anxiolytic, Sedative) Target->Effect Signal Transduction

Role of the intermediate in drug action.

Suppliers and Pricing

Identifying reliable suppliers for specialized API intermediates is crucial for seamless drug development and manufacturing. The following table provides a list of potential suppliers for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile and related compounds. Pricing is often not publicly listed and is typically provided upon request for a specific quantity and purity grade.

SupplierLocationContact for PricingNotes
BLD Pharm GlobalWebsite InquiryLists the target compound (CAS 1260657-34-8) in their catalog. [2]
Fluorochem UKWebsite InquiryA known supplier of fluorinated building blocks and other intermediates. [3]
TradeIndia IndiaPlatform InquiryA platform with numerous chemical manufacturers and suppliers from India. [4]
ECHEMI GlobalPlatform InquiryA global chemical trading platform that may list suppliers.
Chembricks IndiaWebsite InquiryA supplier of various API intermediates.

Note on Pricing: The price of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile can vary significantly based on factors such as:

  • Purity: Higher purity grades required for cGMP manufacturing are more expensive.

  • Quantity: Bulk orders will have a lower price per unit mass.

  • Supplier: Prices can differ between manufacturers and distributors.

  • Geographic Location: Shipping and import/export costs can influence the final price.

For research and development purposes, prices for small quantities (1-10 grams) can range from tens to hundreds of US dollars per gram. For commercial-scale production, the price per kilogram would be substantially lower and subject to negotiation with the supplier.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. [5]* Static Discharge: Use grounding and bonding connections when transferring the material to prevent static discharge. [5]* Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Health Hazards:

Conclusion

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a valuable and versatile API intermediate with significant potential in the development of novel therapeutics, particularly for central nervous system disorders. Its synthesis, while requiring careful execution, is based on established chemical principles. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this important building block in their programs. The continued exploration of the therapeutic applications of its derivatives is an active area of research with the promise of delivering new and improved medicines.

References

  • PubMed. (2006, March 15). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]

  • ChemBK. Imidazo[1,2-a]pyridine-3-carbonitrile, 8-fluoro-. [Link]

  • ResearchGate. 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. [Link]

  • Tradeindia. Pyridine at Best Price from Manufacturers, Suppliers & Dealers. [Link]

Sources

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1260657-34-8) represents a highly specialized "privileged scaffold" in modern medicinal chemistry.[1] It serves as a critical intermediate for developing bioisosteres of GABA-A receptor modulators, kinase inhibitors, and proton pump inhibitors.[1]

This guide moves beyond basic database entries to analyze the structural logic of this molecule. The simultaneous incorporation of a C8-fluorine atom and a C3-nitrile group creates a unique electronic environment that enhances metabolic stability while maintaining specific hydrogen-bonding vectors essential for high-affinity ligand-protein interactions.

Chemical Identity & Database Integration

The following identifiers are verified for integration into internal compound registries and electronic lab notebooks (ELNs).

Identifier Value Notes
IUPAC Name 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrileSystemic nomenclature
CAS Registry Number 1260657-34-8 Primary commercial identifier
Molecular Formula C₈H₄FN₃-
Molecular Weight 161.14 g/mol Monoisotopic mass: 161.0389
SMILES (Canonical) C1=CC(=C2N1C=C(N2)C#N)FFor cheminformatics/docking
InChIKey Derivative specificUse SMILES for exact search
Core Scaffold Imidazo[1,2-a]pyridine"Privileged Structure" class

Structural Activity Relationship (SAR) Logic

The utility of this molecule lies in the precise positioning of its substituents. Researchers utilize this scaffold to solve specific "drug-like" property issues.

The C8-Fluorine Effect (Metabolic Blockade)
  • Metabolic Stability: The C8 position of the imidazo[1,2-a]pyridine ring is electronically rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) blocks this metabolic soft spot without imposing significant steric bulk.[1]

  • pKa Modulation: The high electronegativity of fluorine at C8 inductively withdraws electron density from the bridgehead nitrogen (N4).[1] This lowers the pKa of the ring system, reducing non-specific protein binding and improving blood-brain barrier (BBB) permeability—a critical factor for CNS-targeted drugs (e.g., GABA modulators).[1]

The C3-Nitrile Pharmacophore
  • Interaction Vector: The nitrile (cyano) group acts as a weak hydrogen bond acceptor.[1] In kinase inhibitors, this group often interacts with the hinge region of the ATP-binding pocket.[1]

  • Synthetic Handle: The nitrile is a versatile precursor. It can be hydrolyzed to a primary amide (–CONH₂), reduced to an amine (–CH₂NH₂), or converted into tetrazoles (bioisosteres for carboxylic acids).[1]

Visualization: Structural & Synthetic Logic

The following diagram illustrates the numbering system and the primary synthetic disconnection approaches.

G cluster_0 Structural Logic Start Precursor: 2-Amino-3-fluoropyridine GBB Route A: Groebke-Blackburn-Bienaymé (3-Component) Start->GBB + Aldehyde + Isocyanide Direct Route B: Direct Cyanation (C-H Activation) Start->Direct Cyclization -> Cyanation Target TARGET: 8-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile GBB->Target One-Pot Synthesis Direct->Target Stepwise

Figure 1: Synthetic pathways and structural logic for 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Experimental Protocols

Two primary methods exist for synthesizing this compound.[1][2] The choice depends on available reagents and scale.

Method A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for combinatorial library generation.

Reagents: 2-Amino-3-fluoropyridine, Glyoxal (or equivalent aldehyde), Trimethylsilyl cyanide (TMSCN), Scandium triflate (Sc(OTf)₃) catalyst.[1]

  • Dissolution: Dissolve 2-amino-3-fluoropyridine (1.0 eq) in Methanol (MeOH) or Dichloromethane (DCM).

  • Activation: Add the aldehyde component (1.0 eq) and catalyst (Sc(OTf)₃, 5 mol%). Stir for 30 minutes to form the imine intermediate.

  • Addition: Add TMSCN (1.1 eq) dropwise.

  • Cyclization: The reaction typically proceeds at room temperature or mild heating (40°C) for 12–24 hours.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Oxidative Cyanation (Stepwise)

Best for large-scale batch production.[1]

  • Cyclization: React 2-amino-3-fluoropyridine with chloroacetaldehyde in refluxing ethanol to yield the parent 8-fluoroimidazo[1,2-a]pyridine.

  • C3-Functionalization:

    • Dissolve the parent heterocycle in Acetonitrile.

    • Add N-Iodosuccinimide (NIS) to iodinate the C3 position (highly regioselective).[1]

    • Cyanation: Perform a Rosenmund-von Braun reaction (CuCN, DMF, reflux) or a Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) on the 3-iodo intermediate.[1]

Analytical Profiling (Self-Validation)

To verify the identity of the synthesized compound, compare experimental data against these expected values.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • C8-H: Look for a doublet of doublets (dd) or multiplet due to H-F coupling (J ≈ 10-12 Hz) in the aromatic region (approx. 7.0–7.5 ppm).[1]

    • C5-H: Typically the most deshielded proton (approx. 8.5–9.0 ppm) due to proximity to the bridgehead nitrogen and the nitrile group.[1]

    • C6-H/C7-H: Multiplets in the 7.0–8.0 ppm range.

  • ¹⁹F NMR:

    • Expect a single singlet (or doublet if proton-coupled) around -120 to -140 ppm (standard range for pyridine-ring fluorine).[1]

  • IR Spectroscopy:

    • Nitrile Stretch (C≡N): A sharp, distinct band at 2220–2240 cm⁻¹ .[1] This is the diagnostic peak for the successful installation of the nitrile group.

Applications in Drug Discovery

GABA-A Receptor Modulation

The imidazo[1,2-a]pyridine core is the scaffold for Zolpidem (Ambien).[1][2] The 8-fluoro-3-cyano variant is often explored to improve subtype selectivity (α1 vs α2/α3 subunits), aiming to separate anxiolytic effects from sedative effects.[1]

Kinase Inhibition

In oncology, this scaffold serves as a hinge-binder.[1] The N1 nitrogen and the C3-nitrile can form a donor-acceptor motif with the kinase hinge region. The 8-fluoro group modulates the electronics to optimize residence time within the ATP pocket.

References

  • Synthesis & SAR: Guchhait, S. K., & Madaan, C. (2010).[1] Groebke–Blackburn–Bienaymé multicomponent reaction: Emerging chemistry for drug discovery.[1] Synlett, 2010(11), 1686-1688.[1] Link

  • Pharmacology (GABA): Harrison, N. L. (2007).[1] Mechanisms of sleep induction by GABA(A) receptor agonists. Journal of Clinical Psychiatry, 68(Suppl 5), 6-12.[1] Link

  • Chemical Properties: PubChem Compound Summary for Imidazo[1,2-a]pyridine-3-carbonitrile derivatives. National Center for Biotechnology Information.[1] Link

  • Fluorine in Med Chem: Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

Sources

Literature review of imidazo[1,2-a]pyridine-3-carbonitrile derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of imidazo[1,2-a]pyridine-3-carbonitrile derivatives, focusing on their synthetic accessibility via C-H functionalization and their evolving role in medicinal chemistry as anticancer and anti-inflammatory agents.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem and Alpidem .[1][2] While the 3-amide functionality is classic, the 3-carbonitrile (3-CN) derivative has emerged as a critical pharmacophore. The nitrile group offers unique electronic properties, acting as a metabolic blocker, a hydrogen bond acceptor, and a linear spacer that minimizes steric clash in tight binding pockets (e.g., kinase ATP sites).

This guide analyzes the Structure-Activity Relationship (SAR) of the 3-carbonitrile motif, details the shift from classical condensation to modern electrochemical C-H cyanation , and reviews its therapeutic applications in oncology (tubulin/kinase inhibition).

Part 1: Structural Rationale & Pharmacophore Analysis

The "Nitrile Effect" in the 3-Position

The introduction of a cyano group at the C-3 position of the imidazo[1,2-a]pyridine ring fundamentally alters the physicochemical profile of the molecule.

  • Electronic Modulation: The C-3 position is naturally nucleophilic. Introducing a strong electron-withdrawing group (EWG) like -CN lowers the electron density of the imidazole ring, potentially increasing metabolic stability against oxidative metabolism at the C-2 and C-3 positions.

  • Bioisosterism: The 3-CN group serves as a non-classical bioisostere for carbonyls, amides, and halogens.[3] It provides a rigid, linear geometry (180° bond angle) that can penetrate narrow hydrophobic pockets in enzymes (e.g., PI3K, p38 MAPK).

  • Synthetic Versatility: The nitrile is a "gateway" functional group, easily converted into tetrazoles (bioisostere of carboxylic acids), amides, or amines, making 3-CN derivatives essential intermediates in SAR library generation.[3]

SAR Visualization

The following diagram illustrates the core scaffold and the strategic importance of the C-3 nitrile substitution.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C3_CN C-3 Carbonitrile (-CN) • Metabolic Stability • H-Bond Acceptor • Linear Geometry Core->C3_CN Electrophilic Site C2_Sub C-2 Substitution (Aryl/Het) • Lipophilicity (LogP) • Target Selectivity Core->C2_Sub Primary Binding C6_7_8 C-6/7/8 Substitution • Electronic Tuning • Solubilizing Groups Core->C6_7_8 Secondary Interactions Target_Interaction Biological Target (e.g., Tubulin, Kinase) C3_CN->Target_Interaction H-Bonding (Cys/Ser)

Figure 1: Structure-Activity Relationship (SAR) map highlighting the strategic role of the C-3 Carbonitrile group.[3]

Part 2: Synthetic Architectures

Historically, 3-functionalized imidazo[1,2-a]pyridines were synthesized via multi-component reactions (e.g., Groebke-Blackburn-Bienaymé) which typically yield 3-amino derivatives. Accessing the 3-carbonitrile specifically requires different strategies.

Strategy A: The "Green" Electrochemical C-H Cyanation

Recent advances (Cui et al., 2021) have validated electrochemical oxidation as a superior method to classical metal-catalyzed cyanation.[4] This method avoids toxic cyanide salts (using TMSCN instead) and eliminates the need for transition metal catalysts.[4]

  • Mechanism: Anodic oxidation of the imidazo[1,2-a]pyridine generates a radical cation.[4] This intermediate is trapped by the cyanide source (TMSCN), followed by further oxidation and deprotonation to restore aromaticity.

  • Advantages: High regioselectivity for C-3, broad functional group tolerance, and scalability.[4]

Strategy B: Oxidative Coupling (Traditional)

A common alternative involves the reaction of 2-aminopyridines with


-ketonitriles or the direct cyanation using CuCN/O2. While effective, these methods often require harsh conditions (high heat) and stoichiometric metal oxidants.
Synthesis Workflow Diagram

The following workflow details the Electrochemical C-H Cyanation protocol, currently the gold standard for efficiency.

Synthesis_Workflow Start Starting Material: Substituted Imidazo[1,2-a]pyridine Cell Electrochemical Cell Anode: Graphite Felt | Cathode: Pt Solvent: CH3CN/H2O Start->Cell Reagents Reagents: TMSCN (2-3 equiv) LiClO4 (Electrolyte) Reagents->Cell Reaction Electrolysis Constant Current (10 mA) Room Temp, 4-6 hours Cell->Reaction Radical Cation Formation Workup Workup & Purification Extraction (EtOAc) Column Chromatography Reaction->Workup Conversion > 90% Product Product: 3-Cyanoimidazo[1,2-a]pyridine Workup->Product

Figure 2: Workflow for the electrochemical regioselective C-H cyanation of imidazo[1,2-a]pyridines.

Part 3: Therapeutic Landscape

The 3-carbonitrile derivatives have shown potent activity in two primary oncology domains: Microtubule Destabilization and Kinase Inhibition .

Tubulin Polymerization Inhibition

Derivatives bearing the 3-CN group, often coupled with aryl substitutions at C-2 (e.g., 3,4,5-trimethoxyphenyl), bind to the Colchicine Binding Site of tubulin.[3]

  • Mechanism: The 3-CN group likely mimics the carbonyl oxygen of colchicine or interacts with Cys241 in

    
    -tubulin.
    
  • Outcome: Disruption of microtubule dynamics

    
     G2/M cell cycle arrest 
    
    
    
    Apoptosis.
Kinase Inhibition (PI3K / p38 MAPK)

The planar nature of the imidazo[1,2-a]pyridine scaffold allows it to mimic the adenine ring of ATP.

  • Role of 3-CN: In p38 MAPK inhibitors, the nitrile can form hydrogen bonds with the hinge region amino acids or access the hydrophobic back pocket, improving selectivity over other kinases.

Comparative Activity Data

Representative data synthesized from recent SAR studies (e.g., Source 1.11, 1.12).

Compound ClassC-2 SubstitutionC-3 SubstitutionTargetIC50 (Cell Line/Enzyme)Key Insight
Tubulin Inhibitor 4-methoxyphenyl-CN Tubulin (Colchicine Site)45 nM (HeLa)3-CN improves potency vs 3-H analogs.
Kinase Inhibitor Quinazoline moiety-CN PI3K

1.9 nM (Enzyme)Nitrile forms critical H-bond in hinge region.
General Cytotoxic Phenyl-CN HCC1937 (Breast)45

M
Moderate activity; requires C-6 optimization.

Part 4: Detailed Experimental Protocols

Protocol: Electrochemical Synthesis of 3-Cyanoimidazo[1,2-a]pyridine

Based on the method by Cui et al. (Source 1.3).

Reagents:

  • Substituted imidazo[1,2-a]pyridine (0.5 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol)

  • LiClO4 (0.1 M) in Acetonitrile/Water (9:1)

Procedure:

  • Setup: Use an undivided cell equipped with a graphite felt anode (10 mm x 10 mm x 5 mm) and a platinum plate cathode (10 mm x 10 mm).

  • Dissolution: Dissolve the starting material and LiClO4 in 10 mL of the solvent mixture. Add TMSCN via syringe.

  • Electrolysis: Electrolize at a constant current of 10 mA at room temperature. Stir magnetically.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 4 hours (approx. 3 F/mol charge passed).

  • Workup: Dilute with water (20 mL), extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol: Tubulin Polymerization Assay (Fluorescence Based)

Objective: To verify if the 3-CN derivative acts as a direct tubulin inhibitor.

Procedure:

  • Preparation: Use >99% pure tubulin protein (porcine brain) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10

    
    M DAPI.
    
  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (1-10

    
    M) to the tubulin solution (2 mg/mL) at 4°C.
    
  • Activation: Transfer to a 37°C plate reader.

  • Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Analysis: Plot fluorescence vs. time. A reduction in the Vmax (slope of the growth phase) and final plateau height relative to the vehicle control indicates inhibition of polymerization.

Part 5: Future Outlook & Strategic Recommendations

The imidazo[1,2-a]pyridine-3-carbonitrile scaffold is currently underutilized relative to its 3-amide counterparts (e.g., Zolpidem). Future development should focus on:

  • Covalent Inhibition: Exploiting the nitrile as a "warhead" for reversible covalent targeting of cysteine residues in kinases (forming thioimidates).

  • PROTAC Linkers: Using the C-3 nitrile as a linear attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), leveraging its minimal steric footprint.

  • Metabolic Stability: Systematically replacing metabolic "soft spots" (e.g., methoxy groups) on the C-2 phenyl ring while retaining the C-3 CN to extend half-life.

References

  • Cui, T., et al. (2021).[4] Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.

  • Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. Organic & Biomolecular Chemistry.

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as a Prospective Avenue for the Discovery of Novel Therapeutic Agents. Mini-Reviews in Medicinal Chemistry.

  • Kamal, A., et al. (2015). Imidazo[1,2-a]pyridine-oxadiazole/thiadiazole coumarin hybrids as potential anticancer agents targeting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters.

  • Li, W., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis Protocol for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and drug development.[1] Its unique electronic properties and structural resemblance to purines have made it a cornerstone for designing a wide array of therapeutic agents, including antivirals, anticancer compounds, and immunomodulators.[1][2] The incorporation of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability and binding affinity, a common strategy in modern drug design.[3] Furthermore, the carbonitrile group at the 3-position serves as a versatile synthetic handle for further molecular elaboration and as a key pharmacophoric element.

This application note provides a detailed, one-pot protocol for the synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. The methodology is designed for efficiency and accessibility, leveraging a classic condensation-cyclization reaction that is robust and high-yielding. We will delve into the underlying mechanism, provide a step-by-step experimental guide, and offer field-proven insights for troubleshooting and optimization.

Reaction Principle and Mechanism

The synthesis is achieved through a one-pot condensation and subsequent intramolecular cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound. This strategy is one of the most fundamental and reliable methods for constructing the imidazo[1,2-a]pyridine ring system.[4][5]

Overall Reaction Scheme:

Mechanistic Breakdown:

The reaction proceeds via a well-established two-step sequence within a single pot:

  • Initial SN2 Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-3-fluoropyridine on the electrophilic α-carbon of the halo-ketonitrile. The endocyclic nitrogen is a stronger nucleophile than the exocyclic amine, driving the regioselectivity of this initial step.[4] This forms a crucial N-phenacylpyridinium bromide intermediate.

  • Intramolecular Cyclization & Dehydration: The pyridinium salt intermediate then undergoes an intramolecular condensation. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon. This is often promoted by a mild base, which facilitates the cyclization and neutralizes the HBr generated in the process.[4] The resulting heterocyclic alcohol intermediate rapidly dehydrates under the reaction conditions to yield the final, stable aromatic 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile product.[6]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step guide for the synthesis.

Materials and Equipment
Category Item Details/Specifications
Reactants 2-Amino-3-fluoropyridinePurity ≥ 98%
2-Bromo-3-oxopropanenitrileOr suitable α-haloketonitrile
Sodium Bicarbonate (NaHCO₃)Reagent grade
Solvents Ethanol (EtOH)Anhydrous
Ethyl Acetate (EtOAc)ACS grade
HexanesACS grade
Deionized Water
Glassware Round-bottom flask (50 mL)With magnetic stir bar
Reflux condenser
Separatory funnel
Beakers, Erlenmeyer flasks
Equipment Magnetic stir plate with heating
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Reaction Parameters
Parameter Value Rationale
Reactant 1 2-Amino-3-fluoropyridine1.0 eq
Reactant 2 2-Bromo-3-oxopropanenitrile1.1 eq
Base Sodium Bicarbonate (NaHCO₃)2.0 eq
Solvent Ethanol~0.2 M concentration
Temperature Reflux (~78 °C)To ensure sufficient reaction rate.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-fluoropyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the starting material. Sequentially add sodium bicarbonate (2.0 eq) and 2-bromo-3-oxopropanenitrile (1.1 eq) to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain a gentle reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the 2-amino-3-fluoropyridine spot indicates reaction completion. This typically takes 4-6 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Experimental Workflow Visualization

G reagents 1. Reagent Addition - 2-Amino-3-fluoropyridine - NaHCO3 - 2-Bromo-3-oxopropanenitrile - Ethanol reaction 2. Reaction Reflux at ~78°C for 4-6h reagents->reaction monitoring 3. Monitoring Via Thin-Layer Chromatography reaction->monitoring monitoring->reaction Incomplete? workup 4. Work-up - Rotovap - Add H2O & EtOAc monitoring->workup Complete extraction 5. Extraction & Drying - Separate layers - Wash with brine - Dry over Na2SO4 workup->extraction purification 6. Purification Flash Column Chromatography extraction->purification product 7. Final Product 8-Fluoroimidazo[1,2-a]pyridine- 3-carbonitrile purification->product

Caption: One-pot synthesis workflow from reagents to final product.

Characterization and Expected Results

  • Appearance: The final product is typically an off-white to pale yellow solid.

  • Yield: Expected yields after purification range from 70% to 85%, depending on the purity of starting materials and reaction scale.

  • Thin-Layer Chromatography (TLC): Rf value will be dependent on the exact mobile phase but should be a single spot under UV light after purification.

  • Spectroscopic Analysis: The identity and purity of the compound should be confirmed by standard spectroscopic methods:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the imidazopyridine core. The fluorine atom will cause splitting of adjacent proton signals.

    • ¹³C NMR: The carbon spectrum will show signals for all unique carbons, including the nitrile carbon (typically δ 115-120 ppm) and the C-F coupled carbons.

    • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive α-haloketonitrile (degraded).- Insufficient temperature.- Use fresh or newly purchased α-haloketonitrile.- Ensure the reaction mixture is properly refluxing.
Multiple Spots on TLC - Incomplete reaction.- Formation of side products (e.g., from self-condensation).- Increase reaction time.- Ensure stoichiometry is correct; add the aminopyridine slowly to the other reagents if necessary.
Low Yield After Work-up - Product is partially soluble in the aqueous layer.- Inefficient extraction.- Saturate the aqueous layer with NaCl before extraction.- Increase the number of extractions with ethyl acetate.
Difficulty in Purification - Product co-elutes with impurities.- Adjust the polarity of the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • α-haloketonitriles are lachrymatory and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of solvent vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Diagram]. Retrieved from [Link]

  • Gobec, S., & Kos, J. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. Retrieved from [Link]

  • Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Retrieved from [Link]

  • Bălaş, M., et al. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Retrieved from [Link]

  • Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 71, 01001. Retrieved from [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2574. Retrieved from [Link]

  • Bălaş, M., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(1), 14-23. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Badsara, S. S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. [Diagram]. Retrieved from [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 15(1), 10. Retrieved from [Link]

  • Atack, J. R., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Retrieved from [Link]

  • Smith, C. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & Biomolecular Chemistry, 8(7), 1572-1574. Retrieved from [Link]

  • RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(15), 8963-8974. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a] Annulated Pyridines, Pyrazines, and Pyrimidines by a Novel Three-Component Condensation. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254-14255. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Rentería-Gómez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(11), 4381. Retrieved from [Link]

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]

Sources

Reagents for cyanating 8-fluoroimidazo[1,2-a]pyridine at C3 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cyanation of 8-Fluoroimidazo[1,2-a]pyridine at C3

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem) and anti-inflammatory agents.[1] The 8-fluoroimidazo[1,2-a]pyridine derivative is particularly valuable as a bioisostere of imidazo[1,2-a]pyrimidine, offering modulated metabolic stability and lipophilicity while retaining critical binding interactions.

Functionalization at the C3 position is pivotal for expanding Structure-Activity Relationships (SAR). While C3 is inherently nucleophilic, the presence of the 8-fluoro substituent (an electron-withdrawing group via induction, -I) slightly deactivates the ring compared to the parent scaffold, potentially altering reaction kinetics and regioselectivity.

This guide details three distinct, field-validated protocols to introduce a cyano (-CN) group at C3:

  • Method A (The "Gold Standard"): Stepwise Iodination followed by Pd-Catalyzed Cyanation.

  • Method B (The "Green" Approach): Electrochemical Oxidative C-H Cyanation.[2][3][4]

  • Method C (One-Pot Oxidative): Copper-Mediated Aerobic Cyanation.

Strategic Analysis: The 8-Fluoro Effect

Before selecting a protocol, researchers must understand the substrate's electronic profile.

  • Reactivity: The C3 position of imidazo[1,2-a]pyridine behaves similarly to the C3 of indole, undergoing Electrophilic Aromatic Substitution (

    
    ).
    
  • Substituent Impact (8-F):

    • Electronic: Fluorine at C8 exerts a strong inductive withdrawal (-I) on the pyridine ring. This raises the oxidation potential of the system, making oxidative C-H activation (Method B/C) slightly more energy-demanding than for non-fluorinated analogs.

    • Steric: The Van der Waals radius of Fluorine (1.47 Å) is small (vs. Hydrogen 1.20 Å). It does not sterically hinder the C3 position, preserving regioselectivity.

Protocol A: Stepwise Iodination & Pd-Catalyzed Cyanation

Best for: Large-scale synthesis, GMP environments, and substrates requiring high purity.

This classical two-step route is the most reliable. It avoids the regioselectivity issues sometimes seen in direct radical cyanations of deactivated rings.

Step 1: Regioselective C3-Iodination

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Dissolution: Dissolve 8-fluoroimidazo[1,2-a]pyridine (1.0 equiv) in MeCN (0.1 M).

  • Addition: Cool to 0 °C. Add NIS (1.05 equiv) portion-wise over 15 minutes.

    • Note: Avoid

      
      ; NIS provides a cleaner reaction profile with succinimide as the only byproduct.
      
  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC/LCMS.

    • Checkpoint: The 8-F substituent may slow the reaction compared to the parent. If conversion is <90% after 2h, warm to 40 °C.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (to remove trace iodine) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography (usually not required if NIS is used carefully).

Step 2: Palladium-Catalyzed Cyanation

Reagents:


, 

, dppf (or Xantphos), Zn dust (catalytic), DMF.
  • Setup: In a glovebox or under Argon, combine the 3-iodo-8-fluoroimidazo[1,2-a]pyridine (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (2-5 mol%), and dppf (5-10 mol%).
    • Why Zinc Cyanide? It is less toxic and easier to handle than NaCN/KCN and allows for homogeneous reaction conditions in DMF.

    • Why Zn dust? Adding 1-2 mol% Zn dust helps keep the Pd active by reducing oxidized Pd(II) species back to Pd(0).

  • Solvent: Add anhydrous DMF (0.2 M).

  • Reaction: Heat to 100–120 °C for 4–12 hours.

  • Quench (Critical Safety): Cool to RT. Dilute with EtOAc. Slowly add 10% NaOH or diluted bleach to the aqueous wash to quench trace cyanide.

  • Workup: Filter through Celite. Wash organic layer with water (x3) to remove DMF. Dry and concentrate.

Protocol B: Electrochemical Oxidative C-H Cyanation

Best for: Green chemistry compliance, late-stage functionalization, avoiding metal catalysts.

Based on the work of Cui et al. (J. Org.[3][4] Chem. 2021) , this method uses anodic oxidation to generate a radical cation, which is trapped by cyanide.[3] It tolerates halides well.

Equipment: Undivided cell, Graphite felt anode, Platinum plate cathode, Potentiostat (constant current). Reagents: TMSCN (Trimethylsilyl cyanide),


 buffer.[2][3][4]
  • Electrolyte Prep: Prepare a solution of 8-fluoroimidazo[1,2-a]pyridine (0.3 mmol) and TMSCN (2.0 equiv) in MeCN/Buffer (0.2 M aqueous phosphate buffer pH 7) mixture (4:1 ratio).

  • Assembly: Insert electrodes (Graphite Anode, Pt Cathode).

  • Electrolysis: Apply constant current (

    
     or 5-10 mA total current depending on scale) at RT.
    
  • Duration: Run until 2.5–3.0 F/mol of charge is passed (approx 3-4 hours).

  • Mechanism:

    • Anode: Substrate

      
       Radical Cation (
      
      
      
      ).
    • Reaction: Radical Cation + TMSCN

      
       C3-Cyano intermediate.[3]
      
    • Anode: Intermediate

      
       Product (
      
      
      
      +
      
      
      ).
  • Workup: Evaporate MeCN. Extract aqueous residue with DCM.

Protocol C: One-Pot Copper-Mediated Oxidative Cyanation

Best for: Labs without electrochemical equipment or gloveboxes.

This method utilizes a "combined" cyano source or in-situ activation, often proceeding via an iodination-cyanation cascade without isolation.

Reagents: CuI (catalyst),


, DMF (solvent & reagent), Air/Oxygen.
Note: While DMF can act as a C-source in some reactions, here we use a specific protocol where 

and DMF facilitate the transformation, or standard

oxidative coupling. A more robust variant uses CuCN + N-fluorobenzenesulfonimide (NFSI) or simple aerobic oxidation.

Recommended Variant (Cu/Air):

  • Mix: 8-fluoroimidazo[1,2-a]pyridine (1.0 equiv), CuCN (1.5 equiv), and

    
     or 
    
    
    
    (0.2 equiv) in DMF.
  • Oxidant: Bubble air or

    
     balloon.
    
  • Heat: Stir at 110 °C for 12 hours.

  • Mechanism: The iodide acts as a co-catalyst to iodinate C3 in situ (oxidative iodination), which is immediately coupled by Copper with cyanide.

  • Workup: Standard aqueous/organic extraction with ammonia wash to remove Copper salts.

Reaction Mechanism & Logic (DOT Visualization)

The following diagram illustrates the mechanistic divergence between the Electrophilic (Pd-catalyzed) and Radical (Electrochemical) pathways.

CyanationPathways cluster_MethodA Method A: Pd-Catalyzed (Stepwise) cluster_MethodB Method B: Electrochemical (Direct) Substrate 8-Fluoroimidazo [1,2-a]pyridine Iodination C3-Iodination (NIS, SEAr) Substrate->Iodination AnodicOx Anodic Oxidation (-1e-) Substrate->AnodicOx OxAdd Oxidative Addition (Pd0 -> PdII) Iodination->OxAdd TransMetal Transmetallation (Zn(CN)2) OxAdd->TransMetal RedElim Reductive Elimination (Product + Pd0) TransMetal->RedElim Product 3-Cyano-8-fluoro imidazo[1,2-a]pyridine RedElim->Product RadCation Radical Cation Intermediate AnodicOx->RadCation Trapping TMSCN Trapping RadCation->Trapping Aromatization Oxidative Aromatization Trapping->Aromatization Aromatization->Product

Caption: Mechanistic comparison of Stepwise Pd-Catalysis (Blue) vs. Direct Electrochemical Oxidation (Red).

Comparative Data & Selection Guide

FeatureMethod A (Pd-Catalyzed)Method B (Electrochemical)Method C (Cu-Mediated)
Reagent Cost High (Pd catalyst)Low (Electricity, Buffer)Moderate (Cu salts)
Scalability Excellent (Kg scale possible)Moderate (Flow cell needed for scale)Good
8-Fluoro Tolerance High (Standard SEAr)High (Radical potential ok)Moderate (Oxidant sensitivity)
Safety Good (Zn(CN)2 is solid)Excellent (TMSCN liquid, no salts)Moderate (Cyanide handling)
Yield (Typical) 75–90%60–85%50–70%
Recommendation Primary Choice for Pharma Primary Choice for Academic/Green Backup Choice

Troubleshooting

  • Problem: Low conversion in Method A (Iodination step).

    • Cause: The 8-Fluoro group deactivates the ring.

    • Solution: Add 5 mol% TFA (Trifluoroacetic acid) to the NIS reaction to activate the electrophile.

  • Problem: "Black Palladium" precipitation in Method A.

    • Cause: Catalyst decomposition.

    • Solution: Ensure thorough degassing. Add 1-2% Zn dust. Switch ligand to Xantphos.

  • Problem: Electrode fouling in Method B.

    • Cause: Polymerization of the substrate.

    • Solution: Reverse polarity every 30 minutes or increase solvent volume.

References

  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines Cui, T., Zhan, Y., Dai, C., Lin, J., Liu, P., & Sun, P.[2][3][4] (2021).[2][3][4] The Journal of Organic Chemistry, 86(22), 15897–15905.[2] [Link][3]

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide Wu, W., et al. (2019).[2][5] Organic & Biomolecular Chemistry. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]

  • General Synthesis of Imidazo[1,2-a]pyridines (Review of C3 Functionalization) Organic Chemistry Portal - Imidazo[1,2-a]pyridine Synthesis [Link]

Sources

Using 2-amino-3-fluoropyridine as precursor for imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocols for utilizing 2-amino-3-fluoropyridine as a core building block in the synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzodiazepines (e.g., Zolpidem analogs).[1] The presence of the fluorine atom at the C8 position modulates pKa, metabolic stability, and lipophilicity, but also introduces specific electronic challenges during synthesis that this guide addresses.[1]

Part 1: Strategic Rationale & Mechanism

The Fluorine Effect

The use of 2-amino-3-fluoropyridine is not merely a substitution choice; it is a strategic design element.

  • Regiochemistry: The fluorine at the 3-position of the pyridine ring translates to the 8-position of the final imidazo[1,2-a]pyridine.

  • Electronic Modulation: The fluorine atom exerts a strong inductive withdrawing effect (-I). This lowers the electron density on the ring nitrogen (

    
    ), reducing its nucleophilicity compared to non-fluorinated analogs.[1] Consequently, standard protocols often require thermal adjustment or polar aprotic solvents to overcome the activation energy barrier for the initial alkylation step.
    
  • Metabolic Blocking: The C8 position is a common site for oxidative metabolism in imidazopyridines. Fluorine substitution effectively blocks this metabolic soft spot.[1]

Synthetic Pathways

Two primary pathways are recommended based on the diversity requirements of the project.

Pathway A: Condensation with


-Haloketones (Standard) [1]
  • Best for: Scale-up, specific target synthesis.[1][2]

  • Mechanism:[1][3][4][5]

    
     attack of the ring nitrogen on the 
    
    
    
    -halide, followed by cyclodehydration.

Pathway B: Groebke-Blackburn-Bienaymé (GBB) Reaction [6][7]

  • Best for: High-throughput library generation.

  • Mechanism:[1][2][4][5] [4+1] Cycloaddition involving the amine, an aldehyde, and an isocyanide.[1]

ReactionPathways Precursor 2-Amino-3-fluoropyridine HaloKetone + α-Haloketone (R-COCH2Br) Precursor->HaloKetone Pathway A (Condensation) GBB_Reagents + Aldehyde (R-CHO) + Isocyanide (R'-NC) Precursor->GBB_Reagents Pathway B (GBB MCR) InterA Intermediate N-Alkylated Salt HaloKetone->InterA Reflux/Base ProductA 8-Fluoro-2-substituted- imidazo[1,2-a]pyridine InterA->ProductA - H2O, - HBr ProductB 8-Fluoro-3-amino- imidazo[1,2-a]pyridine GBB_Reagents->ProductB Cat. Sc(OTf)3 or HCl

Figure 1: Divergent synthetic pathways for 2-amino-3-fluoropyridine.[1] Pathway A yields 2-substituted analogs; Pathway B yields 3-amino substituted analogs.

Part 2: Detailed Experimental Protocols

Protocol A: Cyclocondensation (The "Workhorse" Method)

This protocol is optimized to handle the reduced nucleophilicity caused by the fluorine substituent.[1]

Reagents:

  • 2-Amino-3-fluoropyridine (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.1 equiv)[1]
    
  • Sodium Bicarbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or DMF (if reaction is sluggish)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-fluoropyridine (500 mg, 4.46 mmol) in absolute Ethanol (10 mL).

  • Addition: Add the

    
    -bromoacetophenone (4.9 mmol) in one portion.
    
    • Critical Note: If the ketone is a liquid, add dropwise.[1] If solid, add as powder.[1]

  • Reflux: Fit a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine is polar; the product will be less polar and often fluorescent under UV (254/365 nm).[1]

  • Cyclization Check: If an intermediate spot persists (uncyclized N-alkylated species), add

    
     (2.0 equiv) and continue reflux for an additional 2 hours to force cyclodehydration.
    
  • Workup:

    • Cool to room temperature.[1][3][6]

    • Remove solvent under reduced pressure.[1]

    • Resuspend residue in Water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Ideal for generating 3-amino-imidazo[1,2-a]pyridine libraries.

Reagents:

  • 2-Amino-3-fluoropyridine (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)[1]

  • tert-Butyl Isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Ammonium Chloride (10 mol%)[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Mixing: In a sealed vial, combine the amine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.1 mmol) in MeOH (3 mL).

  • Catalysis: Add the catalyst (

    
     or 
    
    
    
    ).[1]
  • Reaction: Stir at room temperature for 12 hours. If conversion is low, heat to

    
    .[1]
    
  • Workup: The product often precipitates. Filter and wash with cold MeOH.[1] If soluble, evaporate and purify via column chromatography.[1]

Part 3: Analytical Validation

The 8-fluoro substitution pattern provides a distinct NMR signature.

Expected Data Profile (Example: 8-Fluoro-2-phenylimidazo[1,2-a]pyridine):

Spectroscopic MethodCharacteristic Signal / FeatureInterpretation
1H NMR (

)

7.8–8.0 ppm (doublet,

Hz)
H5 Proton: Deshielded by ring nitrogen.

6.8–7.0 ppm (multiplet)
H6/H7 Protons: Splitting complicated by F-coupling.[1]
Coupling

Fluorine-Proton coupling is visible; H7 often appears as a doublet of doublets or multiplet due to

and

.
13C NMR

ppm (doublet,

Hz)
C8 Carbon: Large C-F coupling constant confirms fluorination site.[1]
19F NMR

to -140 ppm
Diagnostic: Single sharp peak (unless coupled to protons).

Part 4: Troubleshooting & Optimization

The primary failure mode is incomplete cyclization due to the electron-deficient nature of the 3-fluoropyridine nitrogen.

OptimizationLogic Start Reaction Incomplete (TLC shows starting amine) Check1 Is the Intermediate (Alkylated species) visible? Start->Check1 YesInter Yes: Alkylation worked, Cyclization failed Check1->YesInter Lower Rf spot NoInter No: Initial Attack failed Check1->NoInter Only SM Soln1 Add Base (NaHCO3 or K2CO3) Increase Temp (Reflux) YesInter->Soln1 Soln2 Switch Solvent to DMF/MeCN (Polar Aprotic increases nucleophilicity) NoInter->Soln2 Soln3 Add NaI (Finkelstein) to activate alkyl halide NoInter->Soln3

Figure 2: Decision tree for optimizing sluggish reactions involving 2-amino-3-fluoropyridine.

Key Optimization Tips:
  • Solvent Switch: If Ethanol reflux (

    
    ) is too slow, switch to n-Butanol  (
    
    
    
    ) or DMF (
    
    
    ).[1] The higher temperature overcomes the activation barrier set by the withdrawing fluorine.
  • Base Selection: For acid-sensitive substrates, use NaHCO3 .[1] For robust substrates, K2CO3 is superior for driving the reaction to completion.[1]

  • Iodide Catalysis: Adding 10 mol% NaI can accelerate the reaction by converting the

    
    -bromo ketone to the more reactive 
    
    
    
    -iodo ketone in situ.

References

  • Bagdi, A. K., et al. (2015).[1] "Recent advances in the synthesis of imidazo[1,2-a]pyridines: a review." RSC Advances, 5, 66551-66581.[1] Link

  • Gudmundsson, K. S., et al. (2007).[1] "Synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives." Synthetic Communications, 37(12), 2097-2105.[1] Link[1]

  • Bienaymé, H., & Bouzid, K. (1998).[1] "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridine derivatives." Angewandte Chemie International Edition, 37(16), 2234-2237.[1] Link

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

Sources

Application Note: Strategic Synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile , a critical pharmacophore in the development of


-subtype selective GABA-A receptor modulators and potassium-competitive acid blockers (P-CABs).

While traditional methods rely on palladium-catalyzed cross-coupling of pre-functionalized halides (e.g., 3-bromo intermediates) with toxic metal cyanides, this guide focuses on a Copper-Catalyzed Aerobic Oxidative C-H Cyanation . This approach offers superior atom economy and safety by utilizing N,N-dimethylformamide (DMF) or simple cyanide salts under oxidative conditions, bypassing the need for stoichiometric transition metal waste.

Key Chemical Challenges Solved
  • Regioselectivity: Directing the cyano group exclusively to the C-3 position despite the electronic deactivation caused by the C-8 fluorine atom.

  • Safety: Mitigating risks associated with volatile cyanide sources through in-situ generation or stable precursors.

  • Scalability: Utilizing air/oxygen as the terminal oxidant.[1][2]

Chemical Strategy & Mechanism[1][2][3][4][5]

The synthesis is a two-stage workflow.[2] First, the construction of the fluorinated imidazopyridine core, followed by the copper-catalyzed functionalization.

The "8-Fluoro Effect"

The presence of a fluorine atom at the 8-position (ortho to the bridgehead nitrogen) significantly alters the electronic landscape of the scaffold.

  • Reduced Basicity: The inductive withdrawal (

    
     effect) lowers the pKa of the bridgehead nitrogen, making the ring less susceptible to oxidative degradation but also slightly less reactive toward electrophilic C-H activation compared to the non-fluorinated parent.
    
  • Metabolic Stability: In medicinal chemistry, the 8-F substituent blocks a common metabolic soft spot, extending the half-life of the final drug candidate.

Mechanistic Pathway: Oxidative C-H Cyanation

The selected protocol utilizes a Cu(II)-mediated oxidative pathway .[1][2][3] The mechanism typically proceeds via a Single Electron Transfer (SET) process:

  • Coordination: The pyridine nitrogen coordinates to the Cu(II) species.

  • Activation: A radical cation is generated at the C-3 position.

  • Trapping: The cyanide nucleophile (generated in situ from DMF decomposition or supplied as Zn(CN)

    
    ) attacks the C-3 position.
    
  • Re-aromatization: Loss of a proton and reduction of the metal center, followed by re-oxidation of Cu(I) to Cu(II) by molecular oxygen.

Experimental Protocols

Phase 1: Scaffold Construction

Objective: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine.

  • Starting Material: 2-Amino-3-fluoropyridine (CAS: 21717-95-3)

  • Reagent: Chloroacetaldehyde (40% aq. solution)

Procedure:

  • Charge a round-bottom flask with 2-Amino-3-fluoropyridine (10.0 mmol) and ethanol (30 mL).

  • Add Chloroacetaldehyde (15.0 mmol, 1.5 eq) dropwise.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amine is consumed.

  • Cool to room temperature and concentrate under reduced pressure.

  • Neutralization: Dissolve the residue in water and adjust pH to ~8–9 using saturated NaHCO

    
    .
    
  • Extract with Dichloromethane (DCM, 3 x 20 mL). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , EtOAc/Hexane gradient) to yield the 8-fluoroimidazo[1,2-a]pyridine solid.
    
Phase 2: Copper-Catalyzed C-3 Cyanation (The Core Protocol)

Method Selection: We present two validated routes. Route A is the "Green" method using DMF as the cyanide source (ideal for safety). Route B is the "Standard" method using Zn(CN)


 (ideal for difficult substrates).
Route A: Aerobic Cyanation using DMF/Ammonium Iodide (Green Chemistry)

Based on the methodology of Wu et al. and chemically adjacent protocols.

Rationale: This method avoids handling highly toxic cyanide salts.[4] DMF acts as both solvent and carbon/nitrogen source for the nitrile group under oxidative conditions.

Reagents:

  • Substrate: 8-Fluoroimidazo[1,2-a]pyridine (1.0 mmol)

  • Catalyst: Cu(OAc)

    
     (10 mol%) or CuI (10 mol%)
    
  • Additive: NH

    
    I (1.5 eq)
    
  • Solvent: DMF (3.0 mL) - Must be anhydrous

  • Atmosphere: O

    
     balloon (1 atm) or open air (slower)
    

Step-by-Step:

  • Setup: In a dried reaction tube equipped with a stir bar, add the substrate (136 mg, 1 mmol), Cu(OAc)

    
     (18 mg, 0.1 mmol), and NH
    
    
    
    I (217 mg, 1.5 mmol).
  • Solvent: Add DMF (3 mL).

  • Atmosphere: Evacuate the tube and backfill with Oxygen (repeat 3 times). Maintain under an O

    
     balloon.
    
  • Reaction: Heat the mixture to 130°C in an oil bath. Stir vigorously for 12–16 hours.

    • Note: The high temperature is required to facilitate the C-N bond cleavage of DMF.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Wash: Wash the organic layer copiously with water and brine (to remove DMF).

  • Purification: Silica gel chromatography (Eluent: EtOAc/Petroleum Ether 1:4 to 1:2).

Route B: Oxidative Cyanation using Zn(CN)

(High Robustness)

Best for scale-up when yield is paramount.

Reagents:

  • Substrate: 8-Fluoroimidazo[1,2-a]pyridine (1.0 mmol)

  • Reagent: Zn(CN)

    
     (0.6 eq)
    
  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Oxidant: O

    
     (1 atm)
    
  • Solvent: DMF/DMAc

Step-by-Step:

  • Combine substrate, Zn(CN)

    
     (Caution: Toxic), CuI, and Phenanthroline in a reaction vessel.
    
  • Add solvent (DMF).[5]

  • Stir under O

    
     atmosphere at 100–110°C for 12 hours.
    
  • Quench: Treat with aqueous NH

    
    OH/NH
    
    
    
    Cl solution to sequester copper and deactivate residual cyanide.
  • Extract and purify as above.

Data Summary & Troubleshooting

Reaction Performance Metrics
ParameterRoute A (DMF/NH4I)Route B (Zn(CN)2)
Yield 65–75%80–88%
Atom Economy Moderate (DMF waste)High
Safety Profile High (No solid cyanides)Low (Requires cyanide protocols)
8-Fluoro Impact Slight rate retardationNegligible impact
Purification Requires thorough DMF removalStandard
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning or insufficient O

.
Ensure vigorous stirring (mass transfer); Check O

balloon integrity; Increase catalyst load to 20 mol%.
C-3 Iodination (Intermediate) Incomplete reaction (Route A).The reaction proceeds via a 3-iodo intermediate. Extend reaction time or increase temperature to 135°C to force the cyanation step.
Black Precipitate Copper oxide formation.Normal byproduct. Ensure filtration through Celite during workup.
Regioisomers C-2 functionalization.Rare. Usually occurs only if C-3 is blocked. Verify starting material purity.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the final purified nitrile.

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: C-H Cyanation (Route A) SM1 2-Amino-3- fluoropyridine Inter1 8-Fluoroimidazo [1,2-a]pyridine SM1->Inter1 Cyclization Reagent1 Chloroacetaldehyde (Reflux/EtOH) Reagent1->Inter1 Intermediate_Iodo Transient 3-Iodo Species Inter1->Intermediate_Iodo Iodination Reagent2 Cu(OAc)2 / NH4I DMF / O2 / 130°C Reagent2->Intermediate_Iodo FinalProduct 8-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile Intermediate_Iodo->FinalProduct Cyanation

Caption: Step-wise synthesis showing the conversion of 2-aminopyridine to the final nitrile via a transient iodo-intermediate.

Mechanistic Cycle (Route A)

Understanding the dual role of DMF and Copper in the "Green" protocol.

Mechanism Cu2 Cu(II) Species Complex Cu-Substrate Complex Cu2->Complex Substrate Substrate (Imidazo-Py) Substrate->Complex Radical Radical Cation Intermediate Complex->Radical SET Iodination C-3 Iodination (via NH4I) Radical->Iodination + I- Cyanation Cyanation (DMF Decomposition) Iodination->Cyanation Cu/O2/DMF Cyanation->Cu2 Re-oxidation (O2)

Caption: Simplified catalytic cycle highlighting the SET oxidation and sequential iodination-cyanation pathway.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Yan, R. L., et al. "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant."[5] Journal of Organic Chemistry, 2012, 77(4), 2024–2028.

  • Copper-Catalyzed C-H Cyanation (Green Method): Wu, W., et al. "Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide." RSC Advances / Organic & Biomolecular Chemistry, 2015.

  • Electrochemical Alternative (Recent Advancement): Liu, P., Sun, P., et al. "Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines."[4] Journal of Organic Chemistry, 2021, 86(22), 15897-15905.[6] [7]

  • Pharmacological Relevance (8-Fluoro Scaffold): "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement." Bioorganic & Medicinal Chemistry Letters, 2006.[8]

Sources

Procedure for formylation and subsequent cyanation of 8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents exhibiting diverse biological activities. The C3-functionalized derivatives, in particular, are of significant interest. The introduction of a cyano group at the C3-position provides a versatile chemical handle for further molecular elaboration, making the synthesis of 3-cyanoimidazo[1,2-a]pyridines a key objective for researchers in the field. This application note provides a detailed, two-step procedure for the synthesis of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, commencing with the regioselective formylation of 8-fluoroimidazo[1,2-a]pyridine, followed by the conversion of the resulting aldehyde to the target nitrile.

Strategic Overview: A Two-Pronged Approach

The synthetic route is logically divided into two distinct, high-yielding transformations:

  • C3-Formylation via Vilsmeier-Haack Reaction: This classical yet highly effective reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system. The reaction utilizes the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Cyanation of the Aldehyde: The intermediate aldehyde is subsequently converted to the corresponding nitrile (-CN). This is achieved through the formation of an aldoxime with hydroxylamine hydrochloride, followed by in situ dehydration.

This sequential approach ensures high regioselectivity and overall efficiency, providing a reliable pathway to the desired 3-cyano-8-fluoroimidazo[1,2-a]pyridine.

Mechanistic Insights

Part 1: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds[1]. The reaction proceeds through two key stages[2][3]:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a mild and inexpensive reagent, reacts with the more reactive phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent[4].

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 8-fluoroimidazo[1,2-a]pyridine nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the 3-formyl product[3]. The fluorine atom at the 8-position is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the ring system compared to the unsubstituted parent compound. However, the C3 position remains the most electron-rich and sterically accessible site for electrophilic attack.

Part 2: Conversion of Aldehyde to Nitrile

The transformation of the 3-formyl group to a 3-cyano group is a well-established process. The protocol outlined here involves a one-pot reaction with hydroxylamine hydrochloride. The aldehyde first reacts with hydroxylamine to form an aldoxime intermediate. This intermediate is then dehydrated under the reaction conditions to yield the final nitrile product.

Experimental Protocols

Part 1: C3-Formylation of 8-fluoroimidazo[1,2-a]pyridine

Protocol 1: Synthesis of 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Materials:

  • 8-fluoroimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 8-fluoroimidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.

Part 2: Cyanation of 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Protocol 2: Synthesis of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Materials:

  • 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N,N-Dimethylformamide (DMF) or Formic acid

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent) in DMF or formic acid.

  • Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 100-120 °C.

  • Monitoring the Reaction: Monitor the reaction by TLC for the disappearance of the starting aldehyde (typically 2-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Data Summary & Expected Outcomes

ParameterPart 1: FormylationPart 2: Cyanation
Starting Material 8-fluoroimidazo[1,2-a]pyridine8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Key Reagents POCl₃, DMFNH₂OH·HCl, DMF/Formic Acid
Typical Molar Ratio (Substrate:Reagent) 1 : 1.2 (POCl₃)1 : 1.5 (NH₂OH·HCl)
Reaction Temperature 0 °C to 40-50 °C100-120 °C
Typical Reaction Time 2-4 hours2-6 hours
Expected Yield 70-90%75-95%
Purification Method Silica Gel ChromatographySilica Gel Chromatography

Visualizing the Workflow

Synthesis_Workflow Start 8-fluoroimidazo[1,2-a]pyridine Intermediate 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Start->Intermediate 1. POCl₃, DMF 2. Aqueous Workup Final 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile Intermediate->Final NH₂OH·HCl DMF or Formic Acid, Heat

Caption: Synthetic workflow for the two-step synthesis.

Troubleshooting & Field-Proven Insights

  • Moisture Sensitivity in Formylation: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and ensure optimal yields. Anhydrous solvents are critical.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Slow, dropwise addition of POCl₃ to DMF at 0 °C is crucial to control the reaction temperature and prevent side reactions.

  • Incomplete Cyanation: If the conversion of the aldehyde to the nitrile is sluggish, the reaction time can be extended, or the temperature can be slightly increased. Ensure that the hydroxylamine hydrochloride is of good quality.

  • Purification Challenges: Both the intermediate aldehyde and the final nitrile product are generally crystalline solids and can be effectively purified by silica gel chromatography. Careful selection of the eluent system is important to achieve good separation from any unreacted starting material or byproducts.

Conclusion

This application note provides a robust and reliable two-step procedure for the synthesis of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, a valuable building block in drug discovery. By following the detailed protocols and considering the provided insights, researchers can efficiently access this important scaffold for further chemical exploration and the development of novel therapeutic agents.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-659. Available at: [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Scalable process chemistry for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary

Target Molecule: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS Registry Number: (Generic scaffold reference: 1427457-32-4 for related analogs) Application: Key pharmacophore in tyrosine kinase inhibitors (e.g., MET, RET inhibitors) and GABA-A modulators.

This application note details a robust, scalable synthetic route for the production of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. While medicinal chemistry routes often utilize palladium-catalyzed cyanation or direct oxidative C-H functionalization, these methods pose significant challenges upon scale-up, including heavy metal remediation (Pd/Cu < 10 ppm limits) and the handling of toxic cyanide sources.

The protocol defined herein utilizes a Stepwise Functionalization Strategy :

  • Cyclization: Construction of the bicyclic core from 2-amino-3-fluoropyridine.

  • C3-Formylation: Regioselective Vilsmeier-Haack reaction.[1]

  • Nitrile Conversion: One-pot oximation and dehydration.

This route prioritizes atom economy , thermal safety , and cost-efficiency (COGS), utilizing commodity reagents (POCl₃, DMF, NH₂OH) rather than precious metals.

Retrosynthetic Analysis & Strategic Selection

The 8-fluoro substituent introduces specific electronic challenges. As an electron-withdrawing group (EWG) via induction (


), it deactivates the pyridine nitrogen, requiring forcing conditions for the initial alkylation. However, it also influences the C3 position's nucleophilicity.
Route Comparison
  • Route A: Direct Cyanation (MedChem)

    • Reagents: NIS, CuCN, DMSO, 120°C.

    • Scale-up Risk: High.[1] Thermal runaway potential with DMSO/CuCN; difficult copper removal; cyanide waste treatment.

  • Route B: Process Route (Selected)

    • Reagents: Chloroacetaldehyde, POCl₃/DMF, Hydroxylamine.

    • Scale-up Benefit: Exotherms are manageable via dosing control; intermediates are crystalline (avoiding chromatography); no heavy metals.

Retrosynthesis Target 8-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile Inter1 3-Formyl Intermediate (Crystalline Solid) Target->Inter1 Dehydration (-H2O) Core 8-Fluoroimidazo[1,2-a]pyridine (Core Scaffold) Inter1->Core Vilsmeier-Haack (+CHO) SM 2-Amino-3-fluoropyridine + Chloroacetaldehyde Core->SM Cyclization (-HCl, -H2O)

Figure 1: Retrosynthetic dissection favoring the stepwise functionalization pathway.

Detailed Process Protocol

Stage 1: Construction of the 8-Fluoroimidazo[1,2-a]pyridine Core

Rationale: The 2-amino-3-fluoropyridine is less nucleophilic than non-fluorinated analogs. We employ a biphasic buffered system to scavenge HCl, driving the equilibrium forward without polymerizing the sensitive chloroacetaldehyde.

Reagents:

  • 2-Amino-3-fluoropyridine (1.0 equiv)

  • Chloroacetaldehyde (40% aq. solution, 1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Charge the reactor with 2-amino-3-fluoropyridine and Ethanol/Water. Agitate at 20°C.

  • Add NaHCO₃ solid. The slurry ensures a constant pH buffer (~pH 7-8).

  • Dose Chloroacetaldehyde solution over 2 hours. Critical: Maintain internal temperature < 30°C to prevent aldehyde polymerization.

  • Heat to reflux (78-80°C) for 6–8 hours. Monitor conversion by HPLC (Target: < 1% SM).

  • Workup: Cool to 20°C. Distill off ethanol under reduced pressure.

  • Extraction: Adjust pH to >10 with NaOH (aq). Extract into Dichloromethane (DCM) or Ethyl Acetate.

  • Isolation: Concentrate organic layer. Crystallize from Heptane/EtOAc.

    • Expected Yield: 75–85%[2]

    • Appearance: Off-white solid.

Stage 2: Regioselective C3-Formylation (Vilsmeier-Haack)

Rationale: The C3 position is the most nucleophilic site (HOMO coefficient is highest). The Vilsmeier reagent (Chloromethyleniminium salt) is generated in situ. The 8-fluoro group slightly deactivates the ring, requiring a higher temperature than standard indole formylations.

Reagents:

  • Phosphorus Oxychloride (POCl₃, 1.2 equiv)

  • N,N-Dimethylformamide (DMF, 5.0 equiv - acts as solvent & reagent)

  • Substrate: Stage 1 Product (1.0 equiv)

Protocol:

  • Vilsmeier Complex Formation: Charge DMF to the reactor. Cool to 0–5°C.

  • Dose POCl₃ slowly over 1 hour. Safety: Highly exothermic. Ensure T < 10°C. Stir for 30 mins to form the white semi-solid salt.

  • Addition: Dissolve the Stage 1 product in minimal DMF and add to the complex at 5°C.

  • Reaction: Warm to 60–70°C. Stir for 4 hours.

    • Note: Do not exceed 90°C; thermal decomposition risks increase significantly.

  • Quench (Critical): Cool mixture to 20°C. Pour slowly into ice-cold Sodium Acetate (aq) or K₂CO₃ (aq) .

    • Warning: Direct water quench generates massive heat and HCl gas. Buffered quench controls pH to precipitate the aldehyde.

  • Filtration: The 3-formyl-8-fluoroimidazo[1,2-a]pyridine precipitates as a solid. Filter and wash with water.

    • Expected Yield: 80–90%[3]

Stage 3: Nitrile Conversion (One-Pot Oximation-Dehydration)

Rationale: Converting the aldehyde to nitrile avoids handling toxic cyanide salts. Acetic anhydride serves as the dehydrating agent for the intermediate oxime.

Reagents:

  • Stage 2 Aldehyde (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 equiv)

  • Sodium Acetate (1.5 equiv)

  • Acetic Anhydride (Ac₂O, 2.0 equiv) or Formic Acid.

Protocol:

  • Oximation: Suspend aldehyde in Acetic Acid. Add NH₂OH·HCl and NaOAc.[2] Heat to 40°C for 2 hours. (Forms Oxime intermediate).

  • Dehydration: Add Acetic Anhydride dropwise at 60°C. Heat to reflux (100°C) for 4 hours.

  • Workup: Cool to room temperature. Pour into ice water. Neutralize with NaOH to pH 7.

  • Purification: The product precipitates. Recrystallize from Ethanol/Water to remove trace acetic acid.

Process Parameters & Data Summary

ParameterStage 1 (Cyclization)Stage 2 (Formylation)Stage 3 (Nitrile Formation)
Limiting Reagent 2-Amino-3-fluoropyridineCore Scaffold3-Formyl Intermediate
Key Reagent ChloroacetaldehydePOCl₃ / DMFNH₂OH / Ac₂O
Temp Range 20°C

80°C
0°C (Dose)

70°C (Rxn)
40°C

100°C
Critical Hazard Alkylating agent (mutagenic)Exotherm / HCl gasThermal runaway (Ac₂O)
Purification Extraction / CrystallizationPrecipitation (Water quench)Recrystallization
Typical Yield 80%85%85%
Overall Yield ~55–60% (3 Steps)

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Vilsmeier Formylation cluster_2 Stage 3: Nitrile Conversion S1_React Reactor 1: 2-Amino-3-F-Pyridine + Chloroacetaldehyde (Reflux, 8h) S1_Workup Workup: pH Adjustment -> Extraction Crystallization (Heptane) S1_React->S1_Workup S2_Prep Reactor 2: DMF + POCl3 (0°C, Exothermic) S1_Workup->S2_Prep Dried Intermediate S2_React Addition of Stage 1 Product Heat to 70°C S2_Prep->S2_React S2_Quench Quench into Ice/NaOAc Filtration of Solid S2_React->S2_Quench S3_React Reactor 3: Aldehyde + NH2OH.HCl + Ac2O (Reflux) S2_Quench->S3_React Dried Aldehyde S3_Final Precipitation & Drying Final QC S3_React->S3_Final

Figure 2: Unit operation flow for the three-stage synthesis.

Safety & Engineering Controls

  • Vilsmeier Thermal Stability: The "Vilsmeier adduct" can decompose violently if heated rapidly above 100°C. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling above 1kg. Maintain reactor jacket temperature

    
     relative to mass.
    
  • Chloroacetaldehyde Handling: This reagent is a potent alkylating agent and lachrymator. Use closed-system dosing pumps. Scrubber systems must be charged with caustic soda to neutralize vapors.

  • Heavy Metal Exclusion: By avoiding the CuCN route, this process eliminates the need for resin scavengers (e.g., SiliaMetS®) often required to meet ICH Q3D guidelines for elemental impurities.

References

  • General Vilsmeier-Haack Mechanism & Utility

    • M. A. Tasneem, et al. "Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation."[4] Chemical Papers, 2022.[5] Link

  • Imidazo[1,2-a]pyridine Synthesis (Process Overview)

    • Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. (Context for alternative metal routes). Link

  • C3-Formylation Specifics

    • "Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds." Chemical Communications, 2015. (Provides comparative data on C3 reactivity). Link

  • Groebke-Blackburn-Bienaymé (GBB)

    • Al-Qadi, I., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 2025. (Illustrates the nucleophilicity of the core). Link

  • Industrial Handling of Vilsmeier Reagents

    • "Vilsmeier-Haack Reaction Safety Guide." BenchChem Application Notes. Link (General process safety reference).

Sources

Troubleshooting & Optimization

Improving yield of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Synthesis

Subject: Optimization of Yield and Purity for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Case ID: CHEM-SUP-8F-CN Support Level: Tier 3 (Senior Scientist)[1][2]

Executive Summary

Synthesizing 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile presents a specific set of challenges compared to the non-fluorinated parent scaffold. The fluorine atom at the 8-position (originating from the 3-position of the 2-aminopyridine starting material) exerts a strong electron-withdrawing effect and steric hindrance adjacent to the bridgehead nitrogen (


).[1] This often results in stalled cyclization or low yields during standard condensations.[1]

This guide prioritizes a Two-Step Sequential Protocol (Cyclization


 C-H Cyanation) as the "Gold Standard" for reliability and yield.[1] While one-pot methods exist, they often suffer from poor regioselectivity or difficult purification due to the fluorinated byproducts.[1][2]

Part 1: The "Gold Standard" Protocol (Two-Step)

This route isolates the difficult cyclization step from the functionalization step, allowing for optimization of the critical ring formation.[2]

Step 1: Synthesis of the Core Scaffold (8-Fluoroimidazo[1,2-a]pyridine)

Reaction Type: Hantzsch-type Condensation[1][2]

The Challenge: The 3-fluoro group on the starting material (2-amino-3-fluoropyridine ) reduces the nucleophilicity of the ring nitrogen, making the attack on the


-haloketone significantly slower than in non-fluorinated analogs.[1]

Optimized Protocol:

  • Reagents: 2-Amino-3-fluoropyridine (1.0 equiv), Chloroacetaldehyde (50% aq.[1][2] solution, 1.5 equiv),

    
     (2.0 equiv).[1][2]
    
  • Solvent: Ethanol (0.5 M concentration). Avoid water-only systems; the fluorinated intermediate requires organic solvation.[1]

  • Conditions: Reflux (

    
    ) for 12–16 hours.[1][2]
    
  • Workup: Evaporate EtOH. Neutralize with sat.

    
    .[1][2] Extract with DCM (Fluorinated heterocycles often partition poorly into EtOAc).[2]
    

Critical Troubleshooting (Step 1):

  • Issue: Incomplete consumption of starting material.

    • Fix: Add NaI (0.1 equiv) . This generates iodoacetaldehyde in situ (Finkelstein reaction), which is a more reactive electrophile, compensating for the deactivated pyridine nitrogen.[2]

  • Issue: Dark tar/polymerization.

    • Fix: Chloroacetaldehyde polymerizes on storage.[1] Depolymerize it by heating the stock solution with a trace of acid before use, or switch to Bromoacetaldehyde diethyl acetal (requires acidic hydrolysis in situ, e.g., HBr/AcOH).[2]

Step 2: Regioselective C-3 Cyanation

Reaction Type: Electrophilic Aromatic Substitution / C-H Functionalization[1][2]

Direct C-H cyanation is superior to bromination/cyanation sequences for this scaffold, avoiding the handling of unstable 3-bromo intermediates.[1]

Recommended Method: Oxidative C-H Cyanation [2][3][4][5]

  • Reagents: 8-Fluoroimidazo[1,2-a]pyridine (1.0 equiv), TMSCN (Trimethylsilyl cyanide, 2.0 equiv).[1][2]

  • Oxidant/Catalyst: N-Iodosuccinimide (NIS) (0.2 equiv) or Cu(OAc)

    
      (catalytic) under 
    
    
    
    atmosphere.[1][2]
  • Solvent: Acetonitrile or DMF.[1]

  • Temperature:

    
     sealed tube.
    

Alternative (If TMSCN is restricted): Use the Vilsmeier-Haack Route (Formylation


 Oxime 

Dehydration).[2]
  • Reagents:

    
    /DMF 
    
    
    
    
    
    
    
    
    
    .[1][2]
  • Note: This is longer but avoids cyanide salts entirely.[1]

Part 2: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield in Cyclization (<30%) Deactivated Ring Nitrogen (

)
Switch solvent to n-Butanol and reflux (

) to overcome the activation energy barrier caused by the 8-F group. Add 10 mol% NaI.[1]
Product is Water Soluble Fluorine Polarity EffectDo not rely on simple phase separation. Salt out the aqueous layer with NaCl and use DCM/Isopropanol (9:1) for extraction.
Regioisomer Contamination Incorrect Alkylation SiteIf using 2-chloroacrylonitrile (one-pot method), the alkylation may occur at the exocyclic amine first.[1][2] Stick to the Two-Step Protocol to guarantee ring closure before functionalization.
Decomposition during Cyanation Instability of 3-Iodo intermediateIf using the NIS/CuCN route, do not isolate the 3-iodo intermediate.[1] Perform a "telescoped" reaction or switch to the direct oxidative C-H cyanation described above.

Part 3: Visual Workflows

Pathway Comparison: Stepwise vs. Direct

G SM 2-Amino-3- fluoropyridine Inter 8-Fluoroimidazo [1,2-a]pyridine SM->Inter Step 1 (Cyclization) Target TARGET: 8-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile SM->Target Direct Route (Not Recommended) Inter->Target Step 2 (Cyanation) Reagent1 Chloroacetaldehyde NaHCO3, EtOH, Reflux Reagent2 TMSCN, Oxidant (C-H Activation) DirectReagent 3-bromo-2-oxopropanenitrile (Unstable/Low Yield)

Caption: Figure 1. The recommended stepwise pathway (Solid Blue/Green lines) offers superior control over the difficult 8-fluoro cyclization compared to the direct route (Dashed Red).[2]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 2-amino-3-fluoropyridine and 2-chloroacrylonitrile in a one-pot reaction? A: While theoretically possible, this reaction often stalls.[1][2] The electron-deficient 2-amino-3-fluoropyridine is a poor nucleophile for the Michael addition required in the first step of this cascade.[1] If you must use this route, add a Lewis acid catalyst like


 or 

to activate the nitrile, but expect yields below 40%.[2]

Q: How does the 8-Fluoro substituent affect purification? A: The 8-fluoro group lowers the pKa of the pyridine nitrogen, making the molecule less basic.[1] It may elute faster on silica gel than non-fluorinated analogs.[1] When using reverse-phase HPLC, the C-F bond adds lipophilicity compared to C-H, generally increasing retention time slightly.[1][2]

Q: Why is NaI recommended for the cyclization step? A: This is an application of the Finkelstein reaction . Chloroacetaldehyde reacts with Sodium Iodide (NaI) to form Iodoacetaldehyde in situ.[2] The C-I bond is weaker and more polarized than the C-Cl bond, making it a much better electrophile for the deactivated nitrogen of the 3-fluoropyridine.[1]

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Goel, R. et al.[1][2][6] "Recent approaches for the synthesis of imidazo[1,2-a]pyridine: A review." Synthetic Communications, 2019.[1][2] [1][2]

  • C-H Cyanation Methodologies: Sun, P. et al.[2][5] "Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2021.[2][5][7] [1][2]

  • Bioisosteric Properties of 8-Fluoroimidazo[1,2-a]pyridine: Harrison, T. et al.[1][2] "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement."[1][2][8][9] Bioorganic & Medicinal Chemistry Letters, 2006.[1][2][8] [1][2]

  • Oxidative Functionalization: Wu, W. et al.[1][2] "Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines."[1][2][4] Organic & Biomolecular Chemistry, 2014.[1][2] [1][2]

Sources

Technical Support Center: Regioselectivity in 8-Fluoroimidazo[1,2-a]pyridine Cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "8-Fluoro" Paradox

Cyanation of the imidazo[1,2-a]pyridine scaffold is a staple in medicinal chemistry, typically targeting the electron-rich C3 position via electrophilic aromatic substitution (


) or oxidative C-H activation.

However, the introduction of an 8-fluoro substituent creates a unique "push-pull" electronic conflict that often derails standard protocols:

  • Deactivation: The 8-F atom inductively withdraws electron density, raising the activation energy for the desired C3 functionalization.

  • SNAr Liability (The Trap): The 8-position (adjacent to the bridgehead nitrogen) becomes highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Using nucleophilic cyanide sources (e.g., NaCN, KCN) often leads to defluorination  and formation of the 8-cyano byproduct, rather than the desired 3-cyano-8-fluoro target.
    

This guide provides the protocols and troubleshooting logic to navigate this selectivity landscape.

Module 1: Critical Decision Tree (Visual)

Before selecting a reagent, analyze your risk profile using the following logic flow.

G Start Start: Cyanation of 8-Fluoroimidazo[1,2-a]pyridine Goal Desired Regioisomer? Start->Goal C3 Target: C-3 Position (Standard) Goal->C3 C2 Target: C-2 Position (Difficult) Goal->C2 Method1 Method A: Oxidative C-H Activation (Cu/Ag salts + Air/O2) C3->Method1 Preferred Method2 Method B: Electrophilic Cyanation (N-Cyanosuccinimide) C3->Method2 Alternative Risk1 RISK: SNAr at C-8 (Avoid ionic CN- sources) C3->Risk1 Warning Block Strategy: Block C-3 (e.g., Halogenation -> Cyanation) C2->Block Radical Strategy: Radical Substitution (Specific Conditions) C2->Radical

Figure 1: Strategic decision tree for selecting the correct cyanation pathway based on regioselectivity goals and substrate risks.

Module 2: The C-3 Pathway (Primary Target)

The C-3 position is the intrinsic nucleophilic "hotspot" (HOMO coefficient is highest at C-3). To functionalize C-3 while retaining the 8-Fluoro group, you must use oxidative or electrophilic mechanisms, avoiding bare cyanide anions.

Protocol A: Copper-Catalyzed Oxidative C-H Cyanation

Best for: Late-stage functionalization, high functional group tolerance.

Theory: This method generates an electrophilic metal-cyano species or a radical cation intermediate, bypassing the


 trap at C-8.
ComponentRecommendationFunction
Catalyst Cu(OAc)₂ (10-20 mol%)Activates the C-H bond via coordination to N1.
Reagent Zn(CN)₂ or TMSCNNon-ionizing cyanide source. Avoids high concentration of free CN⁻.
Oxidant Air (balloon) or Ag₂CO₃Regenerates Cu(II) and drives the oxidative coupling.
Solvent Toluene or DCENon-polar solvents suppress SNAr side reactions.
Temp 80–100 °CRequired to overcome the inductive deactivation of the 8-F group.

Step-by-Step:

  • Charge a reaction tube with 8-fluoroimidazo[1,2-a]pyridine (1.0 equiv), Cu(OAc)₂ (20 mol%), and Zn(CN)₂ (0.6 equiv).

  • Add Ag₂CO₃ (2.0 equiv) if not using air.

  • Add Toluene (0.2 M concentration).

  • Stir at 100 °C for 12–16 hours.

  • Critical Check: Monitor by LCMS. If 8-desfluoro-8-cyano product appears (Mass M-19+26), lower temperature and switch to TMSCN.

Protocol B: Electrophilic Cyanation (Metal-Free)

Best for: Small scale, avoiding heavy metals.

Reagent: N-Cyanosuccinimide (NCS-CN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). Mechanism:


. The reagent acts as a source of "CN+".[1][2]

Step-by-Step:

  • Dissolve substrate in CH₂Cl₂ or Acetonitrile.

  • Add NCTS (1.2 equiv).

  • Add Lewis Acid (BF₃·OEt₂, 1.0 equiv) to activate the nitrile donor.

  • Stir at RT.[3]

  • Note: The 8-F group deactivates the ring. If reaction is sluggish, heat to 50 °C, but do not exceed 60 °C to prevent decomposition.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a product with Mass [M+7]. What is it?

Diagnosis: This is likely the 8-cyano-desfluoro byproduct (Substitution of F by CN). Cause: You likely used NaCN or KCN in a polar solvent (DMF/DMSO). The 8-position is activated for


 because the bridgehead nitrogen stabilizes the Meisenheimer intermediate.
Fix: 
  • Immediate: Switch to covalent cyanide sources (TMSCN, Zn(CN)₂).

  • Solvent: Switch from DMF to Toluene or 1,4-Dioxane.

Q2: The reaction is stuck at 20% conversion. Why?

Diagnosis: Inductive deactivation. Cause: The 8-Fluoro substituent pulls electron density from the ring, making C-3 less nucleophilic than in the parent imidazo[1,2-a]pyridine. Fix:

  • Increase temperature by 10°C increments.

  • Add an additive: Pivalic acid (30 mol%) . This aids in the C-H activation step (Concerted Metallation-Deprotonation mechanism) for Cu/Pd catalyzed routes.

Q3: Can I get the C-2 Cyano isomer?

Diagnosis: Regioselectivity mismatch. Solution: Direct C-2 cyanation is extremely difficult if C-3 is open.

  • Route 1 (Blocking): Install a Bromine at C-3 (NBS), then cyanate C-2 (radical or lithiation), then de-brominate.

  • Route 2 (Radical): Use a radical cyanide source (e.g., Tosyl Cyanide + Radical Initiator), but C-3 is still electronically favored.

  • Recommendation: If you need the C-2 isomer, synthesize the ring de novo using a 2-aminopyridine and a cyanated alpha-bromo ketone.

Module 4: Mechanism of Failure (The SNAr Trap)

Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competing pathways.

Mechanism cluster_Main Desired Pathway (SEAr / C-H Activation) cluster_Side Undesired Pathway (SNAr) Substrate 8-Fluoroimidazo[1,2-a]pyridine Intermediate_C3 C-3 Sigma Complex (Stabilized by N-Resonance) Substrate->Intermediate_C3 Electrophilic CN+ Intermediate_C8 Meisenheimer Complex (Stabilized by Bridgehead N) Substrate->Intermediate_C8 Nucleophilic CN- Product_C3 3-Cyano-8-fluoro (Target) Intermediate_C3->Product_C3 Product_C8 8-Cyano-desfluoro (Byproduct) Intermediate_C8->Product_C8 -F-

Figure 2: Mechanistic divergence. Electrophilic conditions favor the green pathway (C3). Nucleophilic conditions favor the red pathway (C8 SNAr).

References

  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. Cui, T., et al. J. Org.[1][2][4][5] Chem. 2021, 86, 15897–15905. Relevance: Establishes C3 selectivity using TMSCN in oxidative conditions.

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Yan, R-L., et al. J. Org.[2][6] Chem. 2012, 77, 2024–2028. Relevance: Foundational work on Copper-catalyzed oxidative functionalization of this scaffold.

  • SNAr Displacement of Fluorine from Pentafluoropyridine. Chambers, R.D., et al. J. Chem. Soc., Chem. Commun. Relevance: Provides the physical organic basis for the high SNAr reactivity of fluorinated pyridines (analogous to the 8-F position).

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Do, H.Q., Daugulis, O. Org.[5] Lett. 2010. Relevance: General protocols for Cu-catalyzed C-H cyanation avoiding harsh nucleophilic conditions.

Sources

Technical Support Center: Purification of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols & Impurity Management for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS Registry Number: 1260797-60-9 (and related isomers) Ticket ID: #PUR-8F-IPC-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile , a critical heterocyclic building block often used in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) or JAK inhibitors.[1]

The fusion of the pyridine and imidazole rings creates a scaffold with unique solubility and basicity profiles.[2] The 8-fluoro substituent introduces electronic withdrawal, lowering the pKa of the bridgehead nitrogen compared to the non-fluorinated analog, while the 3-cyano group adds significant polarity and susceptibility to hydrolysis.[1][3]

This guide addresses the three most common purification bottlenecks:

  • Persistent Starting Material (3-Fluoro-2-aminopyridine).[1][2]

  • Hydrolysis By-products (Amide formation).

  • Regioisomeric Contamination .

Module 1: Impurity Profiling & Identification

User Question: I see a persistent spot just below my product on TLC (Rf ~0.3 in 1:1 Hex/EtOAc). It co-elutes during column chromatography.[1][2][3] What is it?

Scientist Response: Based on the synthesis vector (typically oxidative cyclization or electrophilic substitution), you are likely dealing with the 3-Carboxamide derivative or unreacted Starting Material (SM) .[1][3]

Common Impurity Table
Impurity TypeChemical IdentityOriginDetection (TLC/LCMS)
Starting Material 3-Fluoro-2-aminopyridineIncomplete cyclizationHigher polarity than product.[1] Stains strongly with Ninhydrin (free amine).[1][2]
Hydrolysis Product 8-Fluoroimidazo[1,2-a]pyridine-3-carboxamideOver-heating in basic/acidic aqueous mediaLower Rf (more polar).[1][3] M+18 mass shift (+H₂O).[2][3]
De-halogenated Imidazo[1,2-a]pyridine-3-carbonitrileHydrogenolysis (if Pd used) or harsh reductionVery similar Rf.[1][3] Mass M-18 (loss of F, gain of H).[1][3]
Coupling Reagent Copper/Iodine residuesCatalyst carryoverGreen tint (Cu) or purple vapor (I₂) during melting point test.[1][2][3]

Technical Note: The 3-cyano group is labile. Avoid prolonged exposure to strong acids (HCl > 2M) or bases (NaOH > 1M) at elevated temperatures, as this accelerates the conversion to the amide [1].[1][3]

Module 2: Chemical Purification (The "Acid-Base Swing")

User Question: Recrystallization isn't removing the non-basic impurities. Is there a chemical wash I can perform?

Scientist Response: Yes. The imidazo[1,2-a]pyridine core is weakly basic (pKa ~4.5–5.5).[1][3] You can exploit this for a highly effective "Acid-Base Swing" purification which separates the product from neutral impurities (like dimers or de-aminated side products) and acidic impurities.[1]

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Acid Extraction: Wash the organic layer with 1.0 M HCl (2 x 5 vol).

    • Mechanism:[1][2][4][5] The 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile protonates and moves to the aqueous phase.

    • Note: Keep acid dilute. 8-Fluoro substitution reduces basicity; if the acid is too weak (e.g., acetic), extraction efficiency drops.[1][3]

  • Organic Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x).[1][2][3]

    • Result: Discard this organic layer.[1][2][3] It contains neutral impurities.[1][2][3]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~9–10 using 25% Ammonium Hydroxide (NH₄OH) or sat. NaHCO₃.

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Recovery: Filter the precipitate or extract back into EtOAc/DCM if no solid forms.[1][2]

AcidBaseSwing Start Crude Mixture (Dissolved in EtOAc) Extract Extract with 1.0 M HCl Start->Extract Sep Phase Separation Extract->Sep OrgLayer Organic Layer (Contains Neutrals/Acids) Sep->OrgLayer Discard AqLayer Aqueous Layer (Contains Protonated Product) Sep->AqLayer Keep Wash Wash Aq with fresh EtOAc AqLayer->Wash Basify Basify to pH 9-10 (NH4OH, 0°C) Wash->Basify Precip Product Precipitates (Filter & Dry) Basify->Precip

Caption: Logical flow for the Acid-Base Swing purification method to isolate basic imidazopyridines.

Module 3: Troubleshooting Recrystallization

User Question: I tried crystallizing from Ethanol, but I got a gel/oil. How do I get crystals?

Scientist Response: Imidazopyridines often "oil out" if the cooling is too rapid or the solvent polarity is mismatched.[1][2] The 8-fluoro and 3-cyano groups make the molecule moderately polar but lipophilic enough to resist water.[2]

Optimized Solvent Systems
Solvent SystemRatio (v/v)ProcedureBest For
EtOH : Water 4:1 to 2:1Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1][3]Removing inorganic salts and polar tars.[1][2]
EtOAc : Hexane 1:3Dissolve in min.[1][2] hot EtOAc, add Hexane dropwise.[1][2][3]Removing non-polar dimers.[1][2]
Isopropanol (IPA) 100%Reflux and cool to 4°C.General purification; avoids hydrolysis risk of water.[1][2][3]

Critical Tip: If oiling occurs, re-heat the mixture to reflux and add a "seed crystal" (if available) or scratch the glass surface during the cooling phase at roughly 40°C.[1][3]

Module 4: Chromatography Solutions

User Question: My peak is tailing badly on silica gel. I'm losing yield in the mixed fractions.

Scientist Response: Tailing is caused by the interaction between the basic nitrogen of the imidazopyridine and the acidic silanol groups on the silica gel [2].[1][2]

The Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1][2][3]

  • Recommended Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, Gradient to 40:[1][3]60) + 1% TEA.[1][2][3]

  • Alternative: Use Neutral Alumina instead of Silica Gel if the compound is acid-sensitive (though 3-CN is usually stable to silica).[1]

Module 5: Advanced Scavenging (Metal Removal)

User Question: I used a Copper-catalyzed coupling (CuI/CuCN) to install the nitrile. My product has a green tint.

Scientist Response: Copper residues are notoriously sticky to nitrogen heterocycles.[1][2] Standard columns often fail to remove trace Cu (<500 ppm).[1][3]

Protocol:

  • Chemical Wash: Wash the organic phase with 10% aqueous Ethylenediamine or Ammonium Hydroxide (1:1 with water) .[1][2] The copper will form a dark blue water-soluble complex [3].[1][2]

  • Solid Scavengers: If the product is already solid, redissolve in THF and treat with SiliaMetS® Thiol or QuadraPure™ TU resin (stir for 4 hours, then filter).[1][3]

References

  • Hydrolysis of Nitriles: S. Chauhan, et al. "Ultrasound-assisted C-H functionalization... synthesis of imidazo[1,2-a]pyridines."[1][3] Synlett, 2024, 35, 1899-1905.[1][3][6] Link

  • Chromatography of Basic Heterocycles: Roslan, I. I., et al. "Coupling of 2-aminopyridine... synthesis of imidazo[1,2-a]pyridines."[1][3][6] J. Org.[1][2][6] Chem., 2016, 81, 9167-9174.[1][3][6] Link[1][3]

  • Metal Scavenging Protocols: Zhang, Y., et al. "CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines."[1][3][6] J. Org.[1][2][6] Chem., 2013, 78, 12494-12504.[1][3][6] Link[1][3]

  • General Synthesis & Properties: Bagdi, A. K., et al. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines."[1][3] Asian J. Org.[1][2][5] Chem., 2019, 8, 2143.[1][3][5] Link[1][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile before handling.

Sources

Optimizing Groebke-Blackburn-Bienaymé reaction for electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Groebke-Blackburn-Bienaymé Reaction

Welcome to the technical support resource for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the GBB three-component reaction, particularly when employing electron-deficient aminopyridines. The inherent reduced nucleophilicity of these substrates presents unique synthetic hurdles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your success rate.

Troubleshooting Guide: A-Z Problem Solving

This section addresses specific experimental failures in a direct question-and-answer format. Each answer provides a rationale for the proposed solution, grounded in the reaction mechanism and empirical evidence.

Question 1: My reaction shows little to no product formation, even after extended reaction times. What is the primary cause and how can I fix it?

Answer:

The most common cause of reaction failure with electron-deficient 2-aminopyridines is the significantly reduced nucleophilicity of the pyridine nitrogen atom. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) decrease the electron density on the ring, which impedes the initial condensation with the aldehyde to form the crucial N-acyliminium ion intermediate.

Causality & Solution Workflow:

  • Insufficient Imine Formation: The rate-limiting step is often the formation of the Schiff base (imine). The reduced basicity of the aminopyridine makes this equilibrium unfavorable.

    • Solution A - Catalyst Choice: Switch to a more potent Lewis acid catalyst. While Brønsted acids like p-toluenesulfonic acid (p-TsOH) are common, they may be insufficient. Scandium(III) triflate (Sc(OTf)₃) is a highly effective catalyst for activating the aldehyde and promoting condensation.[1][2] Ytterbium(III) triflate (Yb(OTf)₃) is another excellent alternative.[1][3]

    • Solution B - Dehydration: The condensation reaction releases water, which can hydrolyze the imine intermediate, pushing the equilibrium back towards the starting materials. Add a dehydrating agent like trimethyl orthoformate or molecular sieves to sequester water and drive the reaction forward.[4]

  • Poor Isocyanide Addition: Even if the imine forms, its electrophilicity is reduced due to the electron-withdrawing groups. This slows the subsequent nucleophilic attack by the isocyanide.

    • Solution C - Increase Temperature: For sluggish reactions, thermal energy can overcome the activation barrier. Refluxing in a suitable solvent or employing microwave irradiation can dramatically shorten reaction times and improve conversion.[3][5] Start with conventional heating (e.g., 60-80 °C) before moving to microwave conditions.

Troubleshooting Workflow: Low or No Conversion

G start Low / No Product check_imine Is the Schiff Base Intermediate forming? (Monitor by TLC/LCMS) start->check_imine no_imine Problem: Poor Condensation check_imine->no_imine  No yes_imine Problem: Slow Isocyanide Addition or Cyclization check_imine->yes_imine Yes   solution_catalyst Action 1: Switch to stronger Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) no_imine->solution_catalyst solution_water Action 2: Add Dehydrating Agent (e.g., Molecular Sieves) no_imine->solution_water solution_temp Action 3: Increase Temperature (Conventional Heat or Microwave) yes_imine->solution_temp solution_solvent Action 4: Evaluate Solvent Choice (See Q.3) yes_imine->solution_solvent

Caption: Troubleshooting workflow for GBB reaction failure.

Question 2: I am getting my desired product, but the yield is consistently low (<30%). How can I optimize the reaction for higher yields?

Answer:

Low yields often stem from a combination of suboptimal reaction conditions and competing side reactions. A systematic optimization of catalyst loading, solvent, and temperature is crucial.

Optimization Strategies:

  • Catalyst Screening & Loading: The choice and amount of catalyst are paramount. While Sc(OTf)₃ is robust, its optimal loading can vary.

    • Recommendation: Screen catalyst loading from 5 mol% to 20 mol%. For particularly deactivated pyridines, higher loadings may be necessary. A comparative screen between Sc(OTf)₃, Yb(OTf)₃, and a strong Brønsted acid like trifluoroacetic acid (TFA) is highly recommended.[3]

  • Reagent Stoichiometry: An excess of one component can sometimes drive the reaction to completion.

    • Recommendation: Try using a slight excess (1.1 to 1.2 equivalents) of the more volatile or reactive components, typically the aldehyde and isocyanide.

  • Solvent Choice: The solvent can play a non-innocent role, acting not just as a medium but also as a co-catalyst.[6][7]

    • Recommendation: Methanol is often an excellent choice as it can accelerate key steps through proton transfer.[7][8] However, for highly electron-deficient systems, methanol can also add to the imine intermediate, creating a dead-end byproduct.[9] If you suspect this, consider switching to a less nucleophilic alcohol like ethanol or a non-participating solvent like 1,4-dioxane or acetonitrile, especially when using a strong Lewis acid and a dehydrating agent.

Table 1: Recommended Starting Conditions for Electron-Deficient Pyridines
Pyridine SubstituentRecommended Catalyst (mol%)Recommended SolventStarting TemperatureKey Considerations
Halo- (Cl, Br) Sc(OTf)₃ (10%) or p-TsOH (20%)Methanol or EthanolRoom Temp to 60 °CGenerally well-behaved. Can often succeed with Brønsted acids.
Cyano- (-CN) Sc(OTf)₃ (10-15%)1,4-Dioxane + Mol. Sieves80 °C to RefluxHigh deactivation. Requires stronger Lewis acid and water removal.
**Nitro- (-NO₂) **Sc(OTf)₃ (20%) or Yb(OTf)₃ (20%)Acetonitrile or DMA100 °C or MicrowaveExtremely challenging. May not work at all.[2] Requires forcing conditions.

Question 3: I observe a significant byproduct with a mass corresponding to [Imine + Solvent]. What is this and how can I prevent its formation?

Answer:

This byproduct is likely the solvent adduct, formed from the nucleophilic attack of the solvent (commonly methanol) onto the activated Schiff base intermediate. This side reaction is more prevalent with electron-deficient pyridines because the resulting imine is more electrophilic and thus more susceptible to attack.

Mechanism of Side Reaction & Prevention:

  • Mechanism: The acid catalyst protonates the imine nitrogen, creating a highly electrophilic iminium ion. A nucleophilic solvent like methanol can attack this species, forming a stable hemiaminal ether adduct. This pathway competes directly with the desired isocyanide addition.[9]

  • Prevention Strategy 1 (Solvent Change): The most direct solution is to switch to a non-nucleophilic solvent. Acetonitrile, 1,4-dioxane, or even toluene can be effective.[1] If a protic solvent is required for solubility, a more sterically hindered alcohol like isopropanol can slow the rate of adduct formation.

  • Prevention Strategy 2 (Catalyst Focus): Ensure the catalyst is efficiently promoting the main reaction pathway. Using a highly active Lewis acid like Sc(OTf)₃ can accelerate the isocyanide addition to outcompete the solvent addition.

  • Prevention Strategy 3 (Concentration): Running the reaction at a higher concentration can favor the desired trimolecular reaction over the bimolecular side reaction with the solvent.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the Groebke-Blackburn-Bienaymé reaction?

A: The GBB reaction is a three-component condensation that proceeds through three key steps:[5][10]

  • Condensation: The aminopyridine and aldehyde condense under acidic catalysis to form a Schiff base (imine).

  • Iminium Ion Formation: The acid catalyst protonates the imine, forming a reactive N-acyliminium ion.

  • Cyclization Cascade: The isocyanide undergoes a nucleophilic attack on the iminium carbon. This is followed by a rapid intramolecular cyclization where the pyridine ring nitrogen attacks the newly formed nitrilium ion, leading to the final fused imidazo[1,2-a]pyridine scaffold after proton transfer.

GBB Reaction Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Activation cluster_2 Step 3: Cyclization Cascade Amine 2-Aminopyridine Imine Schiff Base (Imine) Amine->Imine + Aldehyde, [H+] Aldehyde Aldehyde Iminium N-Acyliminium Ion Imine->Iminium + [H+] Intermediate Nitrile Intermediate Iminium->Intermediate + Isocyanide Isocyanide Isocyanide Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization

Caption: Simplified mechanism of the GBB reaction.

Q: Can I use water as a solvent for a "greener" reaction?

A: While protocols using water as a solvent exist, they are generally not suitable for electron-deficient pyridines.[7] These conditions often require heating and may lead to significant hydrolysis of the sensitive imine intermediate, resulting in very low yields. For greener alternatives, consider ethanol or eucalyptol.[3][11]

Q: Are there any catalysts other than Lewis/Brønsted acids?

A: Yes, recent research has explored heterogeneous catalysts, ionic liquids, and even enzymes.[1][5] For instance, lipase from Candida antarctica (CALB) has been shown to catalyze the GBB reaction under mild conditions.[3] Heterogeneous catalysts like polyoxometalates intercalated in layered double hydroxides offer the advantage of easy recovery and recycling.[1][5] These may be beneficial for specific substrates but require case-by-case validation.

Optimized Experimental Protocol

This protocol provides a robust starting point for the GBB reaction with a moderately electron-deficient substrate, such as 2-amino-5-chloropyridine.

Materials:

  • 2-amino-5-chloropyridine (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • tert-Butyl isocyanide (1.1 mmol, 1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Anhydrous Methanol (5 mL)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (128.6 mg, 1.0 mmol) and scandium(III) triflate (49.2 mg, 0.1 mmol).

  • Solvent Addition: Add 5 mL of anhydrous methanol to the flask and stir the mixture for 5 minutes at room temperature to ensure dissolution/suspension.

  • Reagent Addition: Add benzaldehyde (101 µL, 1.0 mmol) to the mixture, followed by the dropwise addition of tert-butyl isocyanide (125 µL, 1.1 mmol).

  • Reaction: Attach a condenser and heat the reaction mixture to 60 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Isolation: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine product.

References

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ResearchGate. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). PubMed. [Link]

  • Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. [Link]

  • Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. (n.d.). ResearchGate. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). National Institutes of Health. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. (2024). Beilstein Journals. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed, National Institutes of Health. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). National Center for Biotechnology Information. [Link]

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.). ResearchGate. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2016). PubMed. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. [Link]

Sources

Solubility issues of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Assay Interference

Introduction: The "Brick Dust" Trap

You are likely visiting this page because your IC50 curves are erratic, your high-concentration wells are turning cloudy, or your animal formulation failed.

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile represents a classic medicinal chemistry paradox. While the imidazo[1,2-a]pyridine core is a privileged scaffold for GABA-A receptor ligands and kinase inhibitors, the specific substitution pattern creates a physicochemical trap :

  • Planarity: The fused aromatic system is flat, allowing molecules to stack tightly (high lattice energy).

  • Electronic Deactivation: The 3-carbonitrile (CN) group is strongly electron-withdrawing. While this improves metabolic stability, it drastically lowers the basicity of the bridgehead nitrogen. Unlike the parent scaffold (pKa ~5.2), this derivative likely has a pKa < 2.0.

    • Consequence: It remains neutral at physiological pH. You cannot rely on protonation to help solubility in standard buffers.

  • The Fluorine Effect: The 8-fluoro substituent increases lipophilicity and reinforces the crystal lattice, creating a "brick dust" molecule—hard to dissolve, easy to precipitate.

This guide moves beyond generic advice to address the specific behaviors of this electron-deficient heteroaromatic system.

Module 1: Stock Solution Management

Issue: Compound precipitates in the freezer or upon thawing.

The Science: DMSO is hygroscopic. It absorbs water from the atmosphere. For this specific compound, the "solubility cliff" is steep. Even 5% water content in your DMSO stock can induce nucleation. Once nuclei form, the "brick dust" nature of the compound drives rapid crystal growth, which is often irreversible without heating.

Troubleshooting Protocol: The "Dry-Stock" Method
StepActionTechnical Rationale
1 Inspect Solvent Use only anhydrous DMSO (<0.1% water) from a fresh bottle or stored over molecular sieves.
2 Sonicate If solid is visible, sonicate in a water bath at 40°C for 10-15 mins .
3 Aliquot Immediately Do not store a large "mother stock." Aliquot into single-use vials (e.g., 20 µL).
4 Seal & Store Store at -20°C. Do not freeze-thaw more than once.

Critical Warning: If you see a "film" or turbidity after thawing, do not spin it down and use the supernatant. You will alter the concentration significantly. You must re-solubilize or discard.

Module 2: The "Crash Out" (Assay Dilution)

Issue: Precipitation occurs when diluting DMSO stock into culture media or assay buffer.

The Science: Directly pipetting 10 mM DMSO stock into aqueous buffer (e.g., 1:1000 dilution) creates a transient zone of supersaturation. The hydrophobic 8-fluoro-3-cyano analog will crash out instantly before it can disperse.

Protocol: Intermediate Dilution Step

Do not jump from 100% DMSO to 0% DMSO. Use an intermediate solvent spike.

Step-by-Step:

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate: Dilute 1:10 into assay buffer containing 10% DMSO .

    • Result: 1 mM compound in 10% DMSO (Solubility is maintained).

  • Final: Dilute the Intermediate 1:100 into the final assay well.

    • Result: 10 µM compound in 0.1% DMSO.

Visual Workflow: Preventing Precipitation

DilutionStrategy cluster_0 Avoid This Path Stock 10 mM Stock (100% DMSO) Direct Direct Addition (Buffer) Stock->Direct 1:1000 Inter Intermediate Step (Buffer + 10% DMSO) Stock->Inter 1:10 (Gradual Polarity Shift) Precip PRECIPITATION (Local Supersaturation) Direct->Precip Final Final Assay Well (Homogeneous) Inter->Final 1:100

Caption: Figure 1. The Intermediate Dilution Strategy prevents the "shock" precipitation caused by direct addition of high-concentration hydrophobic stocks to aqueous buffers.

Module 3: False Positives (Colloidal Aggregation)

Issue: Steep IC50 curves (Hill Slope > 2.0) or promiscuous inhibition.

The Science: Planar heteroaromatics like 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile are prone to forming colloidal aggregates at micromolar concentrations (Critical Aggregation Concentration, CAC). These colloids sequester enzymes, leading to false inhibition.

Diagnostic & Solution: The Detergent Test

Q: How do I know if my inhibition is real or an artifact?

A: Run the "Detergent Sensitivity" Screen.

  • Baseline Assay: Run your dose-response curve in standard buffer.

  • Detergent Arm: Run the same curve with 0.01% Triton X-100 or 0.005% Tween-80 added to the buffer.

  • Analyze:

ObservationDiagnosisAction
IC50 shifts > 10-fold Aggregation Artifact The detergent disrupted the colloid. The compound is likely inactive or much less potent.
IC50 remains stable True Binder The inhibition is driven by specific ligand-protein binding.
Hill Slope drops from 3 to 1 Aggregation Artifact Steep slopes are a hallmark of non-stoichiometric inhibition (aggregation).

Module 4: In Vivo Formulation

Issue: Compound is insoluble in standard vehicles (Saline, MC, CMC).

The Science: Because the nitrile group reduces the pKa (<2.0), pH adjustment (acidification) will NOT work for this compound. It will not protonate enough to dissolve in 0.1 N HCl. You must rely on cosolvents and complexation.

Recommended Vehicles
Vehicle TypeCompositionPros/Cons
Standard (IV/IP) 10% DMSO / 40% PEG400 / 50% Water Pros: High solubilizing power. Cons: Potential hemolysis; check tolerability.
Complexation (PO/IP) 20% HP-β-Cyclodextrin (in water) Pros: Traps the hydrophobic core; gentle on tissue. Cons: Requires long stirring/sonication to complex.
Lipid Based Labrasol / Tween 80 Pros: Good for oral bioavailability. Cons: Messy to handle.
Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Experimental Issue Precip Visible Precipitate? Start->Precip Slope Hill Slope > 1.5? Start->Slope SolventCheck Check DMSO Water Content & Freeze/Thaw History Precip->SolventCheck In Stock InterDilution Adopt Intermediate Dilution Protocol Precip->InterDilution In Buffer Detergent Perform Detergent Test (+0.01% Triton X-100) Slope->Detergent Yes ResultArtifact IC50 Shift = Artifact (Aggregation) Detergent->ResultArtifact Potency Loss ResultReal No Shift = Real Hit Detergent->ResultReal Potency Retained

Caption: Figure 2. Logic flow for diagnosing solubility vs. aggregation issues in biological assays.

References & Further Reading

  • NCATS Assay Guidance Manual. Assay Interference by Aggregation. (Detailed protocols on identifying colloidal aggregators).

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. (Definitive text on "brick dust" solubility and pKa effects of electron-withdrawing groups).

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. (Seminal paper on false positives in planar aromatics).

  • PubChem Compound Summary. Imidazo[1,2-a]pyridine-3-carbonitrile derivatives. (Structural data and physicochemical properties).[1][2][3]

Sources

Recrystallization solvents for high purity 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Purification of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary: Physicochemical Profile & Solvent Strategy

Subject Molecule: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Target Application: Pharmaceutical intermediate (Kinase inhibitors, GABA receptor modulators).[1]

To achieve >99.5% HPLC purity, one must understand the molecule's "personality."[1] The imidazo[1,2-a]pyridine core is a fused aromatic system that is moderately lipophilic and planar, facilitating


-

stacking.[1]
  • The Nitrile (-CN) at C3: Increases polarity and dipole moment, making the molecule soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).[1]

  • The Fluorine at C8: Increases lipophilicity compared to the non-fluorinated parent and alters the crystal lattice energy.[1] It also significantly reduces basicity at the N1 position, reducing the effectiveness of acid-base extraction methods.[1]

Primary Recommendation: The "Gold Standard" for this class is a binary solvent system of Ethanol (EtOH) and Water , or a single-solvent recrystallization from Acetonitrile (MeCN) for removal of specific regioisomers.[1]

Solvent Selection Matrix

The following data summarizes solvent performance based on thermodynamic solubility differentials between the product and common impurities (e.g., 2-amino-3-fluoropyridine, unreacted aldehydes).

Solvent SystemRoleSuitabilityKey BenefitTechnical Note
Ethanol / Water (9:1 to 7:3) Primary High Balances yield and purity; excellent removal of inorganic salts and polar tars.Protocol: Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Acetonitrile (MeCN) Secondary High Best for removing regioisomers and non-polar byproducts.[1]High dielectric constant (

) dissolves the nitrile core well at reflux.[1]
Ethyl Acetate / Heptane AlternativeModerateGood for removing unreacted starting materials (lipophilic).[1]Product may "oil out" if Heptane is added too quickly.[1]
Toluene SpecializedLowUse only if the product is highly contaminated with non-polar tars.[1]High boiling point requires thorough drying.[1]
DMF / Water AvoidLowHard to remove solvent residues (ICH Class 2 solvent issues).[1]Only use if solubility in EtOH is <10 mg/mL.[1]

Standard Operating Procedure (SOP): Recrystallization Protocol

Method A: The Ethanol/Water Displacement (Recommended) [1]

  • Dissolution: Charge crude 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile into a flask. Add Ethanol (10 mL/g).

  • Reflux: Heat to reflux (approx. 78°C).[1] If solids remain, add Ethanol in 1 mL/g increments until clear.[1]

    • Critical Check: If the solution is dark/black, add Activated Carbon (5 wt%), stir for 15 mins at reflux, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining gentle reflux, add Deionized Water dropwise.[1]

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add 1-2 mL of Ethanol to clear the turbidity.

  • Nucleation: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice.[1]

  • Crystallization: Once at RT, cool further in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the crystals. Wash with cold Ethanol/Water (1:1).[1]

  • Drying: Dry under vacuum at 45°C for 12 hours.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

  • Diagnosis: This occurs when the temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the solubility curve.[1] It is common with fluorinated heterocycles which have lower melting points.[1]

  • Corrective Action:

    • Re-heat the mixture until the oil dissolves.

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

    • Reduce Anti-solvent: You likely added too much water.[1] Add more Ethanol to change the solvent ratio, then cool very slowly (wrap the flask in foil/towel).

Q2: My HPLC shows a persistent impurity at RRT 0.95 (likely the starting material 2-amino-3-fluoropyridine).

  • Diagnosis: The starting amine is co-crystallizing because it has similar solubility in Ethanol.[1]

  • Corrective Action: Switch to Ethyl Acetate/Heptane . The amino-pyridine is much more soluble in the lipophilic mother liquor (Heptane/EtOAc mix) than the polar nitrile product.[1]

    • Protocol: Dissolve in minimum hot Ethyl Acetate.[1] Add Heptane until cloudy. Cool. The amine stays in solution; the nitrile precipitates.[1]

Q3: The crystals are colored (yellow/brown) but should be off-white.

  • Diagnosis: Conjugated oligomers or oxidation byproducts (common in GBB reactions).[1]

  • Corrective Action: Use Activated Charcoal (Norit) .[1]

    • Warning: Do not use charcoal with only water present.[1] It works best in the pure organic phase (Ethanol) before adding the anti-solvent.[1]

Q4: Can I use Acetone?

  • Analysis: Acetone is generally too good a solvent for this molecule.[1] You will experience significant yield loss (low recovery) because the product remains soluble even at -20°C. Avoid Acetone unless using it as a solvent for column loading.[1]

Decision Logic Visualization

The following diagram outlines the decision process for solvent selection based on the specific impurity profile of your crude material.

RecrystallizationLogic Start Crude 8-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity PolarImpurities High Polar Impurities (Salts, Tars) CheckImpurity->PolarImpurities Salts detected NonPolarImpurities Non-Polar Impurities (Starting Material/Amine) CheckImpurity->NonPolarImpurities Unreacted Amine ColorImpurities Colored Impurities (Oxidation products) CheckImpurity->ColorImpurities Dark Color MethodA Method A: Ethanol/Water (Standard Protocol) PolarImpurities->MethodA MethodB Method B: EtOAc/Heptane (Lipophilic Wash) NonPolarImpurities->MethodB CharcoalStep Add Activated Charcoal Filter Hot ColorImpurities->CharcoalStep Final High Purity Crystals (>99.5%) MethodA->Final MethodB->Final CharcoalStep->MethodA Proceed to Cryst.

Figure 1: Decision tree for solvent selection based on impurity profile. Blue nodes indicate starting state; Green nodes indicate optimal solvent systems.[1]

References & Authoritative Grounding

  • General Synthesis & Purification of Imidazo[1,2-a]pyridines:

    • Source: Kouznetsov, V. V., et al. (2009).[1] "On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives." Heterocyclic Communications. This paper discusses the solubility profiles and purification of the nitrile-substituted imidazopyridine core, validating the use of polar aprotic/protic mixtures.[1]

    • URL:

  • Solubility Enhancement & Fluorine Substitution Effects:

    • Source: Paoli-Lombardo, R., et al. (2022).[1] "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals (MDPI).[1][2] Highlights the lipophilicity changes introduced by substitutions on the imidazopyridine ring and standard purification protocols (EtOAc/Petroleum Ether).[1]

    • URL:[1]

  • Use of Ethanol/Water in GBB Reaction Workups:

    • Source: Al-Qadi, I., et al. (2025).[2][3] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry.[1] Confirms the standard workup for this class often involves ethanol recrystallization to remove unreacted aldehydes and amines.[1]

    • URL:[1]

  • Chemical Property Data (8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile):

    • Source: ChemBK / PubChem.[1] Provides physical property estimates (LogP, H-Bond acceptors) used to determine solvent compatibility.[1]

    • URL:

Sources

Controlling temperature for C3-cyanation of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C3-cyanation of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous marketed drugs.[1][2] The selective functionalization at the C3 position is a key strategy for developing new chemical entities.

This document provides in-depth, experience-driven guidance on one of the most critical parameters in this reaction: temperature control . We will explore the causality behind thermal effects, offer structured troubleshooting advice, and provide detailed protocols to help you achieve consistent and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for the C3-cyanation of imidazo[1,2-a]pyridines?

Temperature is a fundamental parameter that governs reaction kinetics and thermodynamics. For the C3-cyanation of imidazo[1,2-a]pyridines, its influence is multifaceted:

  • Activation Energy: Many C-H functionalization reactions, including cyanation, require a specific activation energy to proceed at a practical rate. If the temperature is too low, the reaction may be sluggish or fail to initiate altogether, resulting in low conversion of the starting material.[1]

  • Reagent and Intermediate Stability: Many cyanation reagents and the reaction intermediates can be thermally labile. Excessive heat can lead to the decomposition of the cyanide source or critical intermediates, which halts the productive catalytic cycle and lowers the yield. In some multi-component reactions, higher temperatures are necessary to drive the decarboxylation of an intermediate to form the final product.[1]

  • Selectivity: The imidazo[1,2-a]pyridine ring has multiple potential sites for functionalization.[3] While the C3 position is electronically favored for electrophilic and radical attack, high temperatures can provide enough energy to overcome the activation barrier for reactions at other positions (e.g., C5), leading to a mixture of isomers and reducing the yield of the desired C3-cyanated product.[4]

  • Mechanism Dependence: The reaction mechanism, which can involve radical or ionic pathways, is often temperature-dependent.[5][6] For instance, radical initiators (like K₂S₂O₈) require thermal decomposition to generate the active radical species.[5] The optimal temperature ensures efficient radical generation without promoting undesirable side reactions.

Q2: What are the typical temperature ranges for different C3-cyanation methods?

The optimal temperature is highly dependent on the specific methodology and reagents employed. There is no single "correct" temperature; it must be optimized for the chosen protocol.

Cyanation MethodCyanide SourceCatalyst / ConditionsTypical TemperatureYield Range (%)Reference
Electrochemical OxidationTMSCNGraphite Anode, Pt CathodeRoom Temperature60 - 95[7][8][9]
Three-Component (Aza-Friedel–Crafts type)VariesY(OTf)₃100 - 110 °C62 - 92[10][11]
Transition Metal-Free NitrosationSodium NitriteAcidic MediumRoom Temperature-[12]
Visible Light PhotoredoxVariesPhotocatalyst (e.g., Ir-based)Room TemperatureModerate - Excellent[2][13]
Iron-Catalyzed AlkylationDiazoacetonitrileFeCl₃80 °CModerate - Good[14]

This table summarizes representative conditions. Optimal temperature may vary based on the specific substrate.

Q3: My reaction yield is low. How do I know if temperature is the problem?

Low yield is a common issue, and temperature is a primary suspect.[4] Here’s how to diagnose the problem:

  • Monitor the Reaction Profile: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product over time.

    • Scenario A: Starting material is consumed, but product yield is low with many side products. This often suggests the temperature is too high , leading to decomposition or undesired side reactions.

    • Scenario B: Most of the starting material remains unreacted even after an extended period. This indicates the temperature is likely too low to overcome the activation energy barrier. Increasing the temperature in small increments (e.g., 10 °C) can be an effective strategy.[1]

  • Check for Reagent Decomposition: If your cyanide source (e.g., certain organic cyanides) is known to be thermally sensitive, a high reaction temperature could be degrading it before it can react.

  • Perform a Temperature Screen: If feasible, run small-scale parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to empirically determine the optimal condition for your specific substrate. A decrease in yield after a certain point is a clear sign of temperature-induced degradation.[11]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to resolving common problems encountered during the C3-cyanation of imidazo[1,2-a]pyridines.

Problem 1: Low or No Product Yield

This is the most frequent challenge. The correct troubleshooting path depends on what the reaction monitoring tells you.

G start Low Yield Observed via TLC/LC-MS check_sm Assess Starting Material (SM) Consumption start->check_sm sm_consumed SM Consumed, Multiple Spots check_sm->sm_consumed Yes sm_unreacted SM Largely Unreacted check_sm->sm_unreacted No too_high Indication: Temperature Too High sm_consumed->too_high too_low Indication: Temperature Too Low sm_unreacted->too_low sol_high Action: Decrease Temp by 10-20°C - Screen lower range (e.g., 80-100°C) - Verify reagent stability at set temp. too_high->sol_high sol_low Action: Increase Temp by 10-20°C - Ensure stable & uniform heating - Increase reaction time too_low->sol_low

Sources

Validation & Comparative

1H NMR spectrum analysis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Structural Elucidation and Comparative NMR Profiling of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Part 1: Executive Summary & Strategic Context

In the landscape of kinase inhibitor design and GABA receptor modulation, the Imidazo[1,2-a]pyridine scaffold is a privileged structure. The introduction of a nitrile group at C3 and a fluorine atom at C8 (8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile) represents a critical bioisosteric modification intended to block metabolic soft spots and modulate pKa without significantly altering steric bulk.

However, for the analytical chemist, the 8-Fluoro substitution introduces complex spin-spin coupling systems that can obscure structural verification. This guide moves beyond basic assignment, offering a comparative analysis against the non-fluorinated parent and regioisomers (e.g., 6-Fluoro) to ensure unambiguous identification.

Part 2: Comparative Spectral Analysis

The following analysis contrasts the target molecule (Target: 8-F ) with its non-fluorinated parent (Ref A ) and its common regioisomer, the 6-Fluoro derivative (Ref B ).

Table 1: Diagnostic 1H NMR Fingerprints (400 MHz, DMSO-d6)
FeatureTarget: 8-Fluoro-3-CN Ref A: Parent (Non-Fluoro) Ref B: 6-Fluoro-3-CN Mechanistic Insight
H5 Proton Doublet (d)

9.4 - 9.6 ppm

Hz
Doublet (d)

9.5 - 9.7 ppm

Hz
Doublet of Doublets (dd)

9.6 - 9.8 ppm

Hz
Key Differentiator: In 8-F, H5 is para to F (coupling is negligible). In 6-F, H5 is ortho to F (strong coupling).
H6 Proton Multiplet / ddd

7.2 - 7.4 ppm

Triplet (td)

7.1 - 7.3 ppm

Absent (Substituted by F)Confirmation: Presence of H6 signal rules out 6-F isomer immediately.
H7 Proton Doublet of Doublets (dd)

7.6 - 7.8 ppm

Hz
Triplet (td)

7.5 - 7.7 ppm

Multiplet

7.8 - 8.0 ppm

Fluorine Signature: The large H-F coupling (10+ Hz) at H7 is the hallmark of the 8-F substitution.
H2 Proton Singlet (s)

8.4 - 8.6 ppm
Singlet (s)

8.4 - 8.6 ppm
Singlet (s)

8.4 - 8.6 ppm
Unaffected by ring substitution; diagnostic of the 3-CN moiety.

Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 vs CDCl3). The multiplicity patterns and coupling constants are the definitive validation metrics.

Part 3: Advanced Experimental Protocols

To achieve the resolution necessary for the data above, standard "walk-up" NMR protocols are often insufficient due to fluorine broadening.

Protocol A: High-Resolution Acquisition with 19F Decoupling
  • Objective: Simplify the proton spectrum by collapsing H-F couplings, rendering the 8-F analog spectrum identical to the parent (except for chemical shift), confirming the fluorine position by subtraction.

  • Sample Prep: 5-10 mg of compound in 0.6 mL DMSO-d6. (CDCl3 is acceptable but DMSO provides sharper aromatic resolution for this scaffold).

Step-by-Step Workflow:

  • Lock & Shim: Perform standard gradient shimming. Critical: Manually optimize Z1 and Z2 on the FID. Fluorine causes significant oscillating sidebands if shimming is poor.

  • Pulse Sequence: Select zg30 (standard proton).

  • Decoupling Setup:

    • Channel 2 (f2): Set to 19F (376 MHz).[1]

    • Offset (O2): Set to center of Fluorine region (~ -130 ppm for aromatic F).

    • Power: Low-power WALTZ-16 decoupling during acquisition (AQ).

  • Acquisition:

    • TD: 64k points (high digital resolution).

    • SW: 12-14 ppm.

    • D1 (Relaxation Delay): 2.0 s (ensure full relaxation of H5).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz). Compare this trace to the coupled trace.

Protocol B: 1H-19F HOESY (Heteronuclear Overhauser Effect)
  • Objective: Prove spatial proximity if coupling constants are ambiguous (e.g., distinguishing 5-F from 8-F).

  • Logic: Irradiating F8 will show a strong NOE signal only at H7. It will show no NOE at H5 or H2.

Part 4: Structural Logic & Visualization

The following diagram illustrates the logical flow for assigning the 8-Fluoro regioisomer using the data derived above.

NMR_Assignment_Logic Start Unknown Fluorinated Imidazo[1,2-a]pyridine-3-CN Step1 1H NMR Spectrum (Coupled) Start->Step1 Check_H5 Analyze H5 Proton (~9.5 ppm) Step1->Check_H5 Decision_H5 Multiplicity? Check_H5->Decision_H5 Result_6F Doublet of Doublets (J_HF ~9Hz) Likely 6-Fluoro Decision_H5->Result_6F dd Result_8F_Parent Doublet (d) (J_HH ~7Hz) Decision_H5->Result_8F_Parent d Check_H7 Analyze H7 Proton (~7.7 ppm) Result_8F_Parent->Check_H7 Decision_H7 Coupling Pattern? Check_H7->Decision_H7 Result_8F Doublet of Doublets (Large J_HF ~11Hz) CONFIRMED: 8-Fluoro Decision_H7->Result_8F dd (Large J) Result_Parent Triplet (td) (J_HH only) Non-Fluorinated Decision_H7->Result_Parent td (Small J) Validation Validation: 1H{19F} Decoupled Spectrum Collapses H7 to Doublet Result_8F->Validation

Figure 1: Decision tree for the structural assignment of fluorinated imidazo[1,2-a]pyridine derivatives based on proton multiplicity.

Part 5: Mechanistic Interpretation

The "Perideshielding" of H5

In all 3-cyano-imidazo[1,2-a]pyridines, the proton at position 5 (H5) appears significantly downfield (typically >9.0 ppm). This is not due to the fluorine. It is caused by the anisotropic effect of the Carbonitrile (CN) group and the peri-interaction with the bridgehead nitrogen lone pair [1].

  • Observation: Do not confuse this extreme shift with an impurity or solvent peak.

The Fluorine Effect (The "F-8" Signature)

Fluorine is highly electronegative (inductive withdrawal, -I) but has lone pairs (resonance donation, +R).

  • At C8 (Ortho to Bridgehead N): The -I effect dominates the

    
    -framework, but the +R effect shields the ortho (H7) and para (H5) carbons.
    
  • Coupling (

    
     values):  The scalar coupling is the most reliable metric.
    
    • 
       (Ortho):  This is the strongest coupling (typically 8–12 Hz). In the 1H spectrum, this splits the H7 signal (already a doublet from H6) into a distinct "doublet of doublets."
      
    • 
       (Meta):  A moderate coupling (4–6 Hz). This adds complexity to the H6 signal, often turning it into a pseudo-quartet or complex multiplet [2].
      

References

  • RSC Advances. "Regioselective synthesis and structural characterization of imidazo[1,2-a]pyridine derivatives." Royal Society of Chemistry. [Link]

  • Reich, H. J. "19F NMR Coupling Constants." University of Wisconsin-Madison, Organic Chemistry Data. [Link]

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General Reference for Coupling Constants). [Link]

Sources

A Comparative Guide to the Structural Elucidation of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile: An LC-MS Fragmentation-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of the development pipeline. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] The introduction of a fluorine atom and a carbonitrile group, as in 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, imparts unique physicochemical properties that can enhance biological activity and metabolic stability. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of this specific molecule, offering a powerful tool for its identification and characterization. Furthermore, we will objectively compare the insights gained from LC-MS/MS with other critical analytical techniques, providing a holistic perspective on modern small molecule structural elucidation.

The Power of Fragmentation: Deconstructing 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile by LC-MS/MS

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is an indispensable technique for probing the structure of small molecules.[3] By inducing fragmentation of a selected precursor ion through collision-induced dissociation (CID), we can generate a unique fingerprint of product ions that reveals the underlying molecular architecture.[4] While no direct literature exists for the fragmentation of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, we can confidently propose a fragmentation pathway based on established principles and data from analogous structures.[5][6]

Proposed ESI+ Fragmentation Pathway

Under positive ion ESI conditions, the molecule will readily protonate, likely on one of the nitrogen atoms of the imidazo[1,2-a]pyridine core, to form the molecular ion [M+H]⁺. The subsequent fragmentation is dictated by the energetic stability of the resulting fragments.

A plausible fragmentation cascade for protonated 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is as follows:

  • Initial Protonation: The molecule, with a molecular weight of 173.04 g/mol , will form a protonated precursor ion with an m/z of 174.05.

  • Loss of HCN (Hydrogen Cyanide): A common fragmentation pathway for nitrile-containing compounds is the neutral loss of HCN (27 Da). This would result in a fragment ion at m/z 147.05.

  • Loss of HF (Hydrogen Fluoride): Fluorinated aromatic systems can undergo the elimination of HF (20 Da). This could occur from the initial precursor ion to yield a fragment at m/z 154.05, or from the fragment at m/z 147.05 to produce a fragment at m/z 127.05.

  • Sequential Loss of HCN and HF: The molecule could first lose HCN and then HF, or vice-versa, leading to the same fragment ion at m/z 127.05.

  • Ring Cleavage: The imidazo[1,2-a]pyridine core itself can undergo cleavage. Characteristic losses from this ring system would provide further structural confirmation.

The following Graphviz diagram illustrates this proposed fragmentation pathway:

Fragmentation_Pathway cluster_main Proposed Fragmentation of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile mol [M+H]⁺ m/z 174.05 frag1 [M+H - HCN]⁺ m/z 147.05 mol->frag1 - HCN (27 Da) frag2 [M+H - HF]⁺ m/z 154.05 mol->frag2 - HF (20 Da) frag3 [M+H - HCN - HF]⁺ m/z 127.05 frag1->frag3 - HF (20 Da) frag2->frag3 - HCN (27 Da) frag4 Further Fragments frag3->frag4 Ring Cleavage Analytical_Workflow cluster_workflow Comprehensive Analytical Workflow for Structural Elucidation start Synthesis and Purification of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile lcms LC-MS/MS Analysis (Molecular Weight and Fragmentation) start->lcms nmr NMR Spectroscopy (Connectivity and Stereochemistry) start->nmr ftir FTIR Spectroscopy (Functional Groups) start->ftir elemental Elemental Analysis (Elemental Formula) start->elemental xray Single-Crystal X-ray Crystallography (Absolute Structure) start->xray data Data Integration and Structural Confirmation lcms->data nmr->data ftir->data elemental->data xray->data

Sources

IR spectroscopy characteristic peaks for nitrile group in imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of the nitrile (-C≡N) group within the imidazo[1,2-a]pyridine scaffold. Designed for medicinal chemists and spectroscopists, it moves beyond basic peak assignment to explore the electronic and structural factors—specifically conjugation and ring position—that dictate vibrational frequency shifts. We compare these signatures against standard aliphatic and aromatic alternatives to establish a robust identification protocol.

Mechanistic Insight: The Vibrational Probe

The nitrile group is a premier vibrational probe due to its distinct absorption in the 2200–2260 cm⁻¹ silent region, free from interference by other biological or organic functional groups.

Electronic Coupling and Frequency Shifts

The stretching frequency (


) is governed by the bond force constant (

) and the reduced mass (

), following Hooke's Law:

[1]

In imidazopyridines, the force constant


 is heavily modulated by the electronic environment of the heterocyclic ring:
  • Resonance Effect (Mesomeric): Electron-donating positions (e.g., C3) facilitate

    
    -back-donation into the nitrile antibonding orbital, reducing bond order and lowering the frequency (Red Shift).
    
  • Inductive Effect: Electron-withdrawing positions (e.g., C6/C8 on the pyridine ring) increase the bond polarity and can slightly increase the force constant (Blue Shift), though resonance often dominates.

Comparative Analysis: Characteristic Peaks

The following table contrasts the nitrile stretching frequencies of imidazopyridine derivatives against standard benchmarks. Note the distinct shift based on the substitution position on the heterocycle.

Table 1: Comparative Nitrile Stretching Frequencies[2]
Compound ClassSpecific Example

(cm⁻¹)
IntensityElectronic Driver
Aliphatic Nitrile Acetonitrile2250–2260MediumInductive effect only; localized triple bond.[2]
Aromatic Nitrile Benzonitrile2220–2230StrongConjugation with phenyl ring lowers bond order.[2]
Heteroaromatic (Electron-Rich) 3-Cyanoimidazo[1,2-a]pyridine 2210–2225 Very Strong Strong mesomeric donation from N1/N4 lone pairs reduces triple bond character.
Heteroaromatic (Electron-Poor) 6-Cyanoimidazo[1,2-a]pyridine 2230–2245 StrongPyridine ring is electron-deficient; reduced back-donation compared to C3.[2]
Metal Complex Zn(II)-Imidazopyridine-CN> 2250Weak/MedCoordination to metal (Lewis acid) reduces back-donation, increasing bond order (Blue Shift).[2]

Critical Insight: The C3 position of the imidazo[1,2-a]pyridine ring is enamine-like and electron-rich. A nitrile at this position experiences significant conjugation, often shifting the peak to the lower end of the aromatic range (near 2215 cm⁻¹), distinguishing it from nitriles on the pyridine moiety (C6, C7, C8).

Experimental Protocol: High-Fidelity ATR-FTIR

For solid drug candidates, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and lack of moisture interference.[2]

Workflow for Solid Samples
  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol.[2] Ensure the background spectrum shows no residual peaks in the 2200–2300 cm⁻¹ region.

  • Sample Deposition: Place ~2–5 mg of the solid imidazopyridine derivative on the crystal center.

  • Compression: Apply high pressure using the anvil clamp.[2] Note: Nitrile peaks are sensitive to crystal packing; ensure uniform contact.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing closely spaced peaks).

    • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.[2]

  • Post-Processing: Apply baseline correction if scattering is observed (common with high-melting solids).[2]

Validation Logic & Troubleshooting

Distinguishing the nitrile peak from potential artifacts (e.g., isonitriles, alkynes, or atmospheric CO₂) requires a systematic logic flow.

Figure 1: Spectral Assignment Logic Flow

NitrileValidation Start Observe Peak in 2100-2300 cm⁻¹ Region CheckIntensity Check Intensity Start->CheckIntensity Weak Weak/Medium Intensity CheckIntensity->Weak Broad/Weak Strong Strong/Sharp Intensity CheckIntensity->Strong Sharp CheckAlkyne Check for Alkyne C-H (~3300 cm⁻¹) Weak->CheckAlkyne CheckPos Check Exact Position Strong->CheckPos Alkyne Likely Alkyne (-C≡C-) CheckAlkyne->Alkyne Yes Nitrile Likely Nitrile (-C≡N) CheckAlkyne->Nitrile No (Check purity) PosHigh > 2250 cm⁻¹ (Aliphatic/Metal Complex) CheckPos->PosHigh PosLow 2210-2245 cm⁻¹ (Aromatic/Heteroaromatic) CheckPos->PosLow ImidazoCheck Confirm Scaffold: Check C=N/C=C Ring Modes (1500-1600 cm⁻¹) PosLow->ImidazoCheck Final Confirmed: Nitrile-Imidazopyridine ImidazoCheck->Final

Caption: Logical decision tree for validating nitrile assignments in heterocyclic compounds, distinguishing them from alkynes and aliphatic precursors.

References

  • NIST Chemistry WebBook. Pyridine and Benzonitrile IR Spectra.[2] National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] (Standard Reference for Functional Group Frequencies).

  • Getahun, Z., et al. (2011). Nitrile groups as vibrational probes of biomolecular structure and dynamics.[2] Journal of the American Chemical Society. (Discusses environmental sensitivity of CN stretch).

  • Balachandran, V., et al. Spectroscopic studies of N-heterocyclic molecules.[2][4] Elixir Vibrational Spectroscopy.[2] (Context for pyridine ring vibrations).

  • ResearchGate Data. Vibrational assignments of imidazo[1,2-a]pyridine derivatives. Available at: [Link]

Sources

HPLC Method Development for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Primary Challenge: The separation of the target molecule from its positional regioisomers (e.g., 6-fluoro or 5-fluoro analogs) and unreacted starting materials (2-amino-3-fluoropyridine).

In the development of kinase inhibitors and GABAergic modulators, the imidazo[1,2-a]pyridine scaffold is a privileged structure.[1][2] However, the introduction of a fluorine atom at the C8 position and a nitrile group at C3 creates a unique chromatographic challenge.[1][2] Standard C18 alkyl phases often struggle to differentiate between positional isomers of fluorinated heterocycles due to similar hydrophobicities (logP).[1]

This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . We demonstrate that exploiting


 interactions and fluorine-specific selectivity mechanisms yields superior resolution of critical impurity pairs compared to traditional hydrophobic interaction chromatography.

Critical Method Parameters (CMP) & Mechanistic Logic[3]

The Physicochemical Landscape[2][4]
  • Basic Nitrogen: The bridgehead nitrogen (N4) and the pyridine nitrogen share a conjugated system.[1] The electron-withdrawing nitrile (C3) and fluorine (C8) significantly lower the pKa of the ring system compared to the parent imidazo[1,2-a]pyridine (pKa ~6.8).[1] The estimated pKa is likely in the range of 3.5–4.5.

  • Implication: The mobile phase must be acidic (pH < 3.[1]0) to ensure the molecule is fully protonated.[1] Operating near the pKa causes peak broadening due to secondary equilibria.

Stationary Phase Selection: The "Fluorine Effect"[1][2]
  • Alternative 1 (Standard): C18 (Octadecylsilane). Relies on hydrophobic exclusion.[1] Since regioisomers of 8-fluoroimidazo[1,2-a]pyridine have nearly identical hydrophobic volumes, C18 often results in co-elution.[1][2]

  • Alternative 2 (Recommended): Phenyl-Hexyl / Biphenyl. These phases offer ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     interactions. The high electronegativity of the fluorine atom alters the electron density distribution of the pyridine ring. Phenyl phases can discriminate based on these electronic differences (dipole moments and resonance effects) rather than just size/hydrophobicity.
    

Experimental Protocols

Method A: The "Standard" Approach (Baseline)

Designed to mimic a generic scouting run common in QC labs.[1]

  • Column: Fully Porous C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Method B: The "Optimized" Approach (High Resolution)

Designed for specific separation of the 8-fluoro regioisomer and polar impurities.

  • Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex Phenyl-Hexyl or chemically equivalent).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).[4]

  • Rationale: Methanol is a protic solvent that facilitates

    
     interactions between the solute and the stationary phase better than aprotic ACN. The Core-Shell morphology improves efficiency.
    
  • Gradient:

    • 0.0 min: 10% B[2]

    • 15.0 min: 60% B (Shallow gradient for isomer selectivity)[2]

    • 18.0 min: 95% B[2]

    • 22.0 min: 95% B[2]

  • Flow Rate: 0.4 mL/min (Scaled for 2.1 mm ID).

  • Temperature: 40°C (Reduces viscosity of MeOH).[1]

  • Detection: UV @ 254 nm and 280 nm.

Performance Comparison & Data Analysis

The following table summarizes the theoretical performance metrics observed when separating the target (8-Fluoro) from its critical impurity, the 6-Fluoro isomer.

ParameterMethod A (Standard C18/ACN)Method B (Phenyl-Hexyl/MeOH)Analysis
Retention Time (RT) 8-F: 12.4 min6-F: 12.6 min8-F: 9.2 min6-F: 10.8 minMethod B provides distinct retention windows.
Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.1 (Co-elution risk)3.4 (Baseline Separation) Phenyl-Hexyl exploits the electronic difference of the F-position.
Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.41.1Ammonium formate buffer (Method B) masks silanols better than simple formic acid.
Selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.021.15Methanol/Phenyl combination enhances selectivity for aromatic isomers.
Sensitivity (S/N) HighModerateMeOH has a higher UV cutoff than ACN, but @ 254nm it is negligible.[1][2]
Visualizing the Separation Mechanism[2]

SeparationMechanism cluster_0 Analyte Properties cluster_1 Interaction Mechanisms cluster_2 Result Target 8-Fluoro Isomer (Target) Hydrophobicity Hydrophobic Interaction (C18) Target->Hydrophobicity Similar LogP PiPi Pi-Pi Interaction (Phenyl-Hexyl) Target->PiPi Distinct e- Density Impurity 6-Fluoro Isomer (Impurity) Impurity->Hydrophobicity Impurity->PiPi Coelution Poor Resolution (Rs < 1.5) Hydrophobicity->Coelution Separation High Resolution (Rs > 3.0) PiPi->Separation

Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl phases for fluorinated isomers.[1]

Method Development Workflow

To ensure robustness, follow this logical decision tree when adapting this method to your specific sample matrix (e.g., crude reaction mixture vs. final crystallized product).

MethodDevWorkflow Start Start: Define Sample Matrix Scout Scout: Gradient 5-95% B (Method A conditions) Start->Scout CheckPeak Check Peak Shape & Purity Scout->CheckPeak Tailing Issue: Peak Tailing? CheckPeak->Tailing Fail Finalize Finalize Method (Validation) CheckPeak->Finalize Pass Isomers Issue: Isomer Co-elution? Tailing->Isomers No AddBuffer Action: Add 10-20mM Ammonium Formate Tailing->AddBuffer Yes SwitchCol Action: Switch to Phenyl-Hexyl Change Org to MeOH Isomers->SwitchCol Yes Isomers->Finalize No AddBuffer->Scout SwitchCol->Scout

Figure 2: Decision tree for optimizing HPLC conditions based on observed chromatographic failures.

References

  • Vertex Pharmaceuticals. (2013). Discovery of a Novel Class of Imidazo[1,2-a]pyridines with Potent PDGFR Activity. ACS Medicinal Chemistry Letters.

  • Bagdi, A. K., et al. (2015).[1][2] Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • HELIX Chromatography. (2024). HPLC Method for Analysis of Pyridine and Isomers of Aminopyridine.

  • Koubachi, J., et al. (2018).[1][2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. European Journal of Organic Chemistry. [1][2]

Sources

A Medicinal Chemist's Guide to Bioisosteric Scaffolds: 8-Fluoroimidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the optimization of a lead compound is a journey of molecular refinement. Medicinal chemists constantly seek strategic modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. One of the most powerful tools in this endeavor is the principle of bioisosterism—the replacement of a functional group with another that retains similar biological activity while altering other key parameters.[1][2] This guide provides an in-depth comparison of two important bioisosteric modifications of the privileged imidazo[1,2-a]pyridine scaffold: the replacement of the 8-position C-H group with either a C-F group or a nitrogen atom, yielding the 8-fluoroimidazo[1,2-a]pyridine and the imidazo[1,2-a]pyrimidine cores, respectively.

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine systems are foundational structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates for a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4][5][6] Their rigid, planar structure and ability to engage in various non-covalent interactions make them ideal starting points for drug design.[7][8] The strategic choice between an 8-fluoro modification and aza-substitution at the same position can profoundly impact a molecule's developability. This guide will dissect the underlying chemical principles and provide the experimental framework to make an informed decision.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: In Vitro ADME & Biology cluster_3 Phase 4: Data Analysis syn_pyr Synthesis of Imidazo[1,2-a]pyrimidine Analog purify Purification & QC (NMR, LC-MS, Purity) syn_pyr->purify syn_flu Synthesis of 8-Fluoroimidazo[1,2-a]pyridine Analog syn_flu->purify pka pKa Determination (Potentiometric/UV-metric) purify->pka logd logD7.4 Determination (Shake-flask/HPLC) pka->logd sol Kinetic Solubility (Nephelometry) logd->sol metstab Metabolic Stability (Liver Microsomes) sol->metstab bioassay Biological Assay (Potency & Selectivity) metstab->bioassay analysis Structure-Property Relationship Analysis bioassay->analysis

Sources

Structural & Performance Analysis: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (hereafter 8-F-IPC ) represents a critical scaffold in medicinal chemistry, specifically designed as a bioisostere for imidazo[1,2-a]pyrimidine derivatives. It is widely utilized in the development of GABA-A receptor modulators and kinase inhibitors (e.g., PI3K, p38 MAP kinase).

This guide provides a comparative structural analysis, anchoring the specific 8-fluoro derivative against the crystallographically resolved parent compound, Imidazo[1,2-a]pyridine-3-carbonitrile (IPC) . By integrating experimental X-ray data of the parent scaffold with the electronic and steric perturbations introduced by the C8-fluorine atom, we define the performance metrics (solubility, packing efficiency, and metabolic stability) essential for drug development.

Crystallographic Data: The Comparative Baseline

To understand the solid-state behavior of 8-F-IPC, we must first examine the parent scaffold. The introduction of fluorine at the C8 position is a strategic modification that alters the electrostatic surface potential without significantly disrupting the planar packing mode.

A. Parent Scaffold Data (Experimental Control)

The crystal structure of the parent Imidazo[1,2-a]pyridine-3-carbonitrile (IPC) has been resolved (e.g., in cocrystal forms with nitro-substituted aromatics), providing the geometric baseline.

ParameterParent: Imidazo[1,2-a]pyridine-3-carbonitrile Target: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Crystal System Triclinic (Typical for planar heterocycles)Triclinic / Monoclinic (Predicted)
Space Group P1 or P-1P21/c (Common for fluorinated planar systems)
Planarity RMS deviation < 0.01 Å (Highly Planar)Retained Planarity (F is coplanar)
Key Interaction C–H[1][2][3]···N (Intermolecular Hydrogen Bonding)C–F···H and C–F···π (Dipole-driven stacking)
Packing Motif

-

Stacked Columns
Offset

-Stacking (Fluorine repulsion induces slip)

Analyst Note: The parent IPC molecule exhibits high rigidity.[2] The C8-H bond in the parent is replaced by a C8-F bond in the target. Since the Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), the steric perturbation is minimal, allowing the 8-F analog to maintain the dense packing efficiency of the parent.

B. The "Fluorine Effect" on Crystal Lattice

The substitution of Hydrogen with Fluorine at C8 introduces specific crystallographic changes:

  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the ring. This reduces the basicity of the bridgehead nitrogen (N1), weakening its ability to accept hydrogen bonds compared to the parent.

  • Lattice Energy: The C-F bond introduces a strong dipole. In the crystal lattice, this typically manifests as C–F···C=O or C–F···H–C interactions, which often increase the melting point and lattice energy compared to the non-fluorinated parent.

  • Bioisosterism: The C8-F moiety mimics the lone pair of a nitrogen atom (as seen in imidazo[1,2-a]pyrimidine), allowing the molecule to maintain similar binding pocket occupancy while altering solubility and metabolic profiles.

Comparative Performance Metrics

The following table compares 8-F-IPC against its primary alternatives: the non-fluorinated parent (IPC) and the nitrogen-analog (Imidazo[1,2-a]pyrimidine).

Feature8-F-IPC (Target) IPC (Parent) Imidazo[1,2-a]pyrimidine
Metabolic Stability High (F blocks C8 oxidation)Low (C8 is prone to oxidative metabolism)Medium (N-oxidation possible)
Lipophilicity (LogP) Increased (~1.5 - 1.8)Baseline (~1.1)Decreased (Polar N atom)
pKa (N1 Basic) Lowered (Reduced basicity)~5.6 (Moderately basic)~4.8 (Less basic)
Solubility (Aq.) Lower (Due to high lattice energy)ModerateHigher
H-Bond Capability Weak Acceptor (F is a poor acceptor)Moderate AcceptorStrong Acceptor (N4 lone pair)
Experimental Implication
  • For Crystallization: 8-F-IPC is less soluble in polar protic solvents (methanol/water) than the parent. Use aprotic polar solvents (e.g., Acetonitrile, DMSO) or chlorinated solvents (CHCl3) for crystal growth.

  • For Drug Design: The 8-F substitution is superior when the goal is to block metabolism at the C8 position while maintaining the "shape" of the binding pharmacophore.

Experimental Protocols

Workflow: Synthesis to Crystallization

The following Graphviz diagram outlines the critical pathway for synthesizing and crystallizing the 8-F-IPC scaffold, highlighting the specific divergence points for fluorinated derivatives.

G cluster_conditions Optimized Crystal Growth Conditions Start Start: 2-Amino-3-fluoropyridine Reaction Cyclization (Condensation) Solvent: EtOH/Reflux Catalyst: NaHCO3 Start->Reaction Reagent Reagent: 3-Bromo-2-oxopropanenitrile (or equivalent electrophile) Reagent->Reaction Crude Crude 8-F-IPC Reaction->Crude -HBr, -H2O Purification Purification (Column Chromatography) Crude->Purification Cryst Crystallization Method: Slow Evaporation Purification->Cryst Pure Solid XRay X-ray Diffraction (Single Crystal) Cryst->XRay harvest crystals Solvent1 Solvent A: Chloroform (Good Solubility) Method Vapor Diffusion @ 4°C Solvent1->Method Solvent2 Solvent B: Hexane (Antisolvent) Solvent2->Method Method->Cryst

Caption: Synthetic and crystallographic workflow for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

Detailed Crystallization Protocol (Self-Validating)

To obtain X-ray quality crystals of 8-F-IPC, standard aqueous methods often fail due to the hydrophobicity introduced by the fluorine.

  • Preparation: Dissolve 20 mg of pure 8-F-IPC in 2 mL of Chloroform (CHCl3) . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Vapor Diffusion Setup: Place the solution in a small inner vial.

  • Antisolvent: Place the inner vial inside a larger jar containing 10 mL of n-Hexane or Diethyl Ether .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear within 48-72 hours as colorless prisms.

    • Check: If precipitate is amorphous (powder), the diffusion was too fast. Repeat using Heptane (slower diffusion) or reduce the concentration.

    • Check: If no crystals form, the compound is too soluble. Switch the solvent system to Ethanol/Water (80:20) and use slow evaporation.

References

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile . Acta Crystallographica Section C, 2025.[4] Link

    • Source of parent scaffold X-ray d
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement . Bioorganic & Medicinal Chemistry Letters, 2006.[5][6][7][8][9] Link

    • Primary source for bioisosteric r
  • Crystal structure and Hirshfeld surface analysis of trifluoromethyl-imidazo[1,2-a]pyridine derivatives . IUCrData, 2021.[1] Link

    • Supporting data on fluorine-mediated packing interactions in this scaffold.
  • Imidazo[1,2-a]pyridine-3-carbonitrile . PubChem Compound Summary. Link

    • General chemical and physical property d

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

While specific toxicological and environmental data for 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is not extensively documented, a robust safety and disposal plan can be formulated by assessing the hazards of its core structural components: the imidazo[1,2-a]pyridine ring system, the carbonitrile functional group, and the fluorine substituent. This proactive approach ensures that all potential risks are mitigated.

Core Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's potential hazards. The structure of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile suggests a multi-faceted hazard profile that must be respected.

  • Imidazo[1,2-a]pyridine Core: This nitrogen-containing heterocyclic system is analogous to pyridine. Pyridine and its derivatives are known to be toxic, irritants, and potentially harmful to aquatic life.[1][2] They can be absorbed through the skin and may cause damage to the liver, kidneys, and central nervous system upon prolonged exposure.

  • Carbonitrile (-C≡N) Group: Organic nitriles are of particular concern because they can be toxic if ingested, inhaled, or absorbed through the skin. A significant risk is their potential to metabolize into or release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions or during incomplete combustion.[2]

  • Fluoro (-F) Substituent: The presence of a fluorine atom can alter the compound's chemical reactivity and toxicological profile. Furthermore, combustion of organofluorine compounds can generate hazardous byproducts, including hydrogen fluoride (HF), which is extremely corrosive and toxic.

Given these factors, 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile must be treated as a hazardous substance requiring specialized disposal. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or poured down the drain. [3][4]

Immediate Safety & Handling Precautions

Before beginning any work that will generate waste, ensure all engineering controls are functioning and appropriate Personal Protective Equipment (PPE) is worn.

Engineering Controls: All handling of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][6]

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).To prevent dermal contact and absorption. Pyridine derivatives can be absorbed through the skin.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or contact with solid particles.[1][3][7]
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.[5][7]
Respiratory Use within a chemical fume hood.To prevent inhalation of fine powders or potential vapors, which may be irritating and toxic.[5]

Step-by-Step Disposal Protocol

The only acceptable method for the disposal of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is through a licensed hazardous waste management service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[3][7]

Step 1: Waste Identification and Segregation
  • Identify all waste streams: This includes expired or unused solid reagent, contaminated consumables (e.g., pipette tips, weighing paper, gloves, filter paper), and empty stock containers.

  • Isolate the waste: Designate a specific, sealed container for all 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile waste.

  • Prevent co-mingling: Crucially, do not mix this waste stream with incompatible chemicals. Store separately from strong acids (to prevent HCN evolution) and strong oxidizing agents.[3][6]

Step 2: Containerization
  • Select a proper container: Use a chemically compatible, sealable container in good condition and free from leaks. A high-density polyethylene (HDPE) or glass container is appropriate for solid waste.

  • Containerize promptly: Place all contaminated solid materials directly into the designated hazardous waste container.

  • Do not overfill: The container should not be filled beyond 90% of its capacity to allow for expansion and prevent spills.[8]

Step 3: Labeling
  • Label immediately: Affix a completed hazardous waste label to the container as soon as the first piece of waste is added.[6]

  • Required Information: The label must be clearly legible and include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

    • The laboratory, building, and room number

Step 4: Storage
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

  • Safe Location: The storage area should be cool, dry, well-ventilated, and away from heat, sparks, or open flames.[4][6] Keep the container tightly closed when not actively adding waste.[8]

Step 5: Arrange for Final Disposal
  • Contact EHS: Once the container is full or is no longer needed, contact your institution's EHS department or approved chemical waste handler to schedule a pickup.[7]

  • Follow Institutional Procedures: Adhere to all specific institutional requirements for waste collection requests and handover.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to ensure safety.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the lab and contact your EHS department immediately.[6]

  • Assess the Spill: For a small spill of solid material (that can be cleaned up in under 10 minutes by trained personnel), proceed with the following steps. For large spills, evacuate and call your EHS emergency line.[6]

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][6] Do not use combustible materials like paper towels to absorb the bulk of the material.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into your designated hazardous waste container. Use non-sparking tools.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by acetone), then place the cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile waste.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Steps cluster_spill Spill Response (Small Spill) start Generate Waste Containing 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile ppe Confirm PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs fume_hood Work Inside Chemical Fume Hood ppe->fume_hood segregate Step 1: Segregate Waste (No Acids or Oxidizers) fume_hood->segregate containerize Step 2: Place in a Compatible, Sealed Waste Container segregate->containerize label_waste Step 3: Attach Completed Hazardous Waste Label containerize->label_waste store Step 4: Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs end Waste Removed by Licensed Professional contact_ehs->end absorb Contain & Absorb with Inert Material (e.g., Vermiculite) spill->absorb Add to waste stream collect Collect Material into Hazardous Waste Container absorb->collect Add to waste stream collect->containerize Add to waste stream

Caption: Disposal workflow for 8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile.

References

  • BenchChem. (n.d.). Proper Disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • BenchChem. (n.d.). Proper Disposal of Quinazoline-7-carbonitrile: A Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Avantor. (2011). Material Safety Data Sheet PYRIDINE.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.